Product packaging for Boc-D-Alg(Z)2-OH(Cat. No.:)

Boc-D-Alg(Z)2-OH

Cat. No.: B15251383
M. Wt: 514.5 g/mol
InChI Key: VBPMOUQILDHBKO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Alg(Z)2-OH (CAS 1932279-96-3) is a protected amino acid building block specifically designed for peptide synthesis applications. This compound features a Boc (tert-butyloxycarbonyl) group protecting the alpha-amino function and twin Z (benzyloxycarbonyl) groups protecting the side chain, a characteristic of arginine-like derivatives. This protection scheme is crucial for ensuring proper regiochemistry during solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions. With a molecular formula of C 25 H 30 N 4 O 8 and a molecular weight of 514.53 g/mol , it serves as a key intermediate for the controlled incorporation of the D-enantiomer of arginine or its analogs into complex peptide sequences. Its primary research value lies in the development of novel bioactive peptides, enzyme inhibitors, and other pharmaceutical candidates, contributing to advancements in medicinal chemistry and biochemistry . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N4O8 B15251383 Boc-D-Alg(Z)2-OH

Properties

Molecular Formula

C25H30N4O8

Molecular Weight

514.5 g/mol

IUPAC Name

(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m1/s1

InChI Key

VBPMOUQILDHBKO-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure and Application of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, a critical building block in synthetic peptide chemistry and drug development. This document will elaborate on its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the construction of complex peptide-based therapeutics.

Chemical Structure and Identification

Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, which may also be referred to by the non-standard name Boc-D-Alg(Z)2-OH, is a derivative of the amino acid D-arginine. Its structure is characterized by three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino group (Nα) and two benzyloxycarbonyl (Z or Cbz) groups on the guanidino side chain (Nω and Nω'). These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

The D-configuration of the chiral center is crucial for the synthesis of peptides with modified biological activity or stability compared to their natural L-counterparts. The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.

Below is a DOT language script to generate a diagram of the chemical structure.

Caption: Chemical structure of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine and its more commonly referenced L-isomer.

PropertyValueReference
CAS Number 145881-13-6 (D-isomer)[1]
51219-19-3 (L-isomer)[2]
1932279-96-3 (this compound)
Molecular Formula C₂₇H₃₄N₄O₈[1]
Molecular Weight 542.58 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point ~140 °C (decomposes) (L-isomer)[3]
Optical Rotation ([α]20/D) +2.5 ± 0.5°, c = 1% in methanol (L-isomer)[3]

Experimental Protocols

Representative Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine

The synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine involves a two-step protection of D-arginine. A generalized protocol is outlined below.

Step 1: Nα-Boc Protection

  • D-arginine is dissolved in a mixture of dioxane and water.

  • A base, such as sodium hydroxide, is added to adjust the pH to approximately 10-11.

  • Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise while maintaining the pH with the base.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then acidified to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Nα-Boc-D-arginine.

Step 2: Nω,Nω'-bis(Z) Protection

  • Nα-Boc-D-arginine is dissolved in a suitable solvent system, often a mixture of an organic solvent and aqueous base (e.g., THF/water with NaOH).

  • The solution is cooled in an ice bath.

  • Benzyl chloroformate (Cbz-Cl or Z-Cl) is added dropwise while maintaining a basic pH.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The mixture is then worked up by acidification and extraction with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to afford the final product, Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

The workflow for this synthesis is depicted in the following diagram.

synthesis_workflow start D-Arginine step1 Nα-Boc Protection (Boc)₂O, Base start->step1 intermediate Nα-Boc-D-arginine step1->intermediate step2 Nω,Nω'-bis(Z) Protection Z-Cl, Base intermediate->step2 end Nα-Boc-Nω,Nω'-bis(Z)-D-arginine step2->end

Caption: Generalized synthetic workflow for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

Role in Peptide Synthesis and Drug Development

Nα-Boc-Nω,Nω'-bis(Z)-D-arginine is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[3] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).

The two Z groups on the guanidino side chain provide robust protection that is stable to the repetitive TFA treatments used for Boc removal. The Z groups are typically removed at the final stage of peptide synthesis, after the desired sequence has been assembled, using strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenation.

The use of D-amino acids like this one is a common strategy in drug development to:

  • Increase proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

  • Modulate receptor binding and activity: The altered stereochemistry can lead to different binding affinities and efficacies at biological targets, sometimes resulting in antagonist instead of agonist activity, or vice versa.

  • Induce specific secondary structures: The incorporation of D-amino acids can promote the formation of unique peptide conformations, such as specific turns or helical structures, which can be crucial for biological activity.

The signaling pathway below illustrates the general principle of how a synthetically modified peptide, potentially containing Nα-Boc-Nω,Nω'-bis(Z)-D-arginine as a building block, can interact with a cell surface receptor to modulate a downstream cellular response.

signaling_pathway Peptide Synthetic Peptide (containing D-Arg) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., gene expression, enzyme activation) Signaling->Response Modulation

Caption: General signaling pathway of a synthetic peptide.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Boc-D-Alg(Z)₂-OH (CAS 1932279-96-3) is not widely available in published literature. The following guide has been constructed by analyzing the known properties of its constituent functional groups (Boc, Z, and a D-amino acid backbone) and by drawing close comparisons to the well-characterized analogous compound, Boc-D-Arg(Z)₂-OH. All quantitative data presented should be considered as estimations based on these related structures.

Executive Summary

Boc-D-Alg(Z)₂-OH is a protected, non-proteinogenic D-amino acid. Its structure comprises a D-alanine core, with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a side chain featuring a guanidino-like moiety protected by two benzyloxycarbonyl (Z) groups. This combination of protecting groups makes it a valuable building block in peptide synthesis, allowing for the selective deprotection and coupling of either the N-terminus or the side chain. This guide provides a detailed overview of its inferred chemical properties, stability profile under various conditions, and standard experimental protocols for its use.

Chemical Properties

The chemical properties of Boc-D-Alg(Z)₂-OH are primarily dictated by its protecting groups and the D-amino acid scaffold. The full chemical name is (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid[1]. The quantitative data in the following table is extrapolated from its close analogue, Boc-D-Arg(Z)₂-OH.

PropertyValueSource/Analogue
CAS Number 1932279-96-3[1]
Molecular Formula C₂₅H₃₀N₄O₈[2][3]
Molecular Weight 514.53 g/mol [2][3]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point ~140 °C (with decomposition) (estimated)[4]
Solubility Soluble in DMF, DMSO, and alcohols. Limited solubility in water. (predicted)Inferred from similar compounds
Optical Rotation Specific rotation will be opposite in sign to the L-enantiomer.General principle of enantiomers

Stability Profile

The stability of Boc-D-Alg(Z)₂-OH is governed by the lability of its protecting groups under specific chemical conditions.

  • pH Stability:

    • Acidic Conditions: The Boc group is highly sensitive to acidic conditions and will be readily cleaved. Strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents will cause rapid deprotection of the α-amino group. The Z groups are more stable to acid but can be cleaved by very strong acids such as HBr in acetic acid[4].

    • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

    • Basic Conditions: The Boc group is stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc. The Z groups are also generally stable to bases.

  • Temperature Stability: As a solid, the compound should be stored in a cool, dry place. In solution, prolonged exposure to elevated temperatures, especially in non-neutral pH, may lead to degradation. A melting point with decomposition suggests thermal instability at higher temperatures[4].

  • Reductive Stability: The Z (benzyloxycarbonyl) groups are susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocols

General Protocol for Boc Deprotection

This protocol describes the removal of the N-terminal Boc group to liberate the free amine, a common step in peptide synthesis.

Materials:

  • Boc-D-Alg(Z)₂-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-Alg(Z)₂-OH in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of a solution of 20-50% TFA in DCM to the stirring solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting residue, the TFA salt of the deprotected amino acid, can be used directly in the next coupling step or further purified.

General Protocol for Z-Group Deprotection (Hydrogenolysis)

This protocol describes the removal of the Z groups from the side chain.

Materials:

  • Boc-D-Alg(Z)₂-OH

  • Methanol (MeOH) or similar solvent

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve Boc-D-Alg(Z)₂-OH in a suitable solvent like methanol.

  • Carefully add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Visualizations

Boc Deprotection Workflow

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of the Boc group.

Boc_Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products & Byproducts start Boc-D-Alg(Z)₂-OH in DCM reaction_step Acid-catalyzed cleavage of the Boc group start->reaction_step Add reagent Trifluoroacetic Acid (TFA) reagent->reaction_step product H₂N⁺-D-Alg(Z)₂-OH (TFA salt) reaction_step->product Forms byproduct1 CO₂ (gas) reaction_step->byproduct1 byproduct2 Isobutylene (gas) reaction_step->byproduct2

Caption: Workflow for the acid-catalyzed deprotection of Boc-D-Alg(Z)₂-OH.

Orthogonal Protection Strategy

This diagram illustrates the logical relationship of the orthogonal protecting groups present in Boc-D-Alg(Z)₂-OH.

Orthogonal_Protection compound Boc-D-Alg(Z)₂-OH α-Amino Group Side Chain deprotection_N Acidic Conditions (e.g., TFA) compound:N->deprotection_N Boc Cleavage deprotection_S Hydrogenolysis (e.g., H₂/Pd-C) compound:S->deprotection_S Z Cleavage product_N Free α-Amino Group deprotection_N->product_N product_S Free Side Chain deprotection_S->product_S

Caption: Orthogonal deprotection strategies for Boc-D-Alg(Z)₂-OH.

References

The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can compromise the integrity and yield of the final peptide. This technical guide delves into the core principles and applications of two foundational α-amino protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz). Understanding the strategic deployment of these chemical shields is essential for the successful synthesis of peptides for research and therapeutic development.

The Imperative of Protection in Peptide Synthesis

Peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. To ensure the formation of a specific peptide sequence, it is crucial to temporarily block the reactive α-amino group of one amino acid while its carboxyl group is activated to react with the deprotected α-amino group of another. This temporary blockade is achieved through the use of protecting groups.[1]

An ideal protecting group exhibits the following characteristics:[1]

  • Ease of Introduction: It can be readily and selectively introduced onto the desired functional group.

  • Stability: It remains intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.[1]

  • Selective Cleavage: It can be removed under specific and mild conditions that do not affect other protecting groups or the integrity of the peptide chain.[1]

  • Minimal Side Reactions: Its introduction and removal should not induce undesirable side reactions or racemization.

The concept of orthogonality is central to modern peptide synthesis. Orthogonal protecting groups are those that can be removed in any order by employing different chemical conditions.[2] This allows for the selective deprotection of specific functional groups, which is critical for complex peptide synthesis, including the incorporation of modifications or the formation of cyclic peptides.[3]

The Boc Protecting Group: A Stalwart of Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids.[4][5][6] The Boc/Bzl (where Bzl represents benzyl-based side-chain protection) strategy was a cornerstone of early solid-phase peptide synthesis (SPPS).[3][7]

Introduction of the Boc Group

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) BocAminoAcid Boc-Protected Amino Acid (Boc-NH-CHR-COOH) AminoAcid->BocAminoAcid Protection Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocAminoAcid Protection Reaction Base Base (e.g., Et₃N, DMAP) Base->BocAminoAcid Protection Reaction Byproducts t-Butanol + CO₂

Cleavage of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[4][9][10] The mechanism involves the formation of a stable tert-butyl cation.[3][7]

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocPeptide Boc-Protected Peptide DeprotectedPeptide Deprotected Peptide (TFA Salt) BocPeptide->DeprotectedPeptide Acid-catalyzed Cleavage TFA Trifluoroacetic Acid (TFA) TFA->DeprotectedPeptide Acid-catalyzed Cleavage tButylCation tert-Butyl Cation CO2 CO₂

Key Characteristics and Considerations
FeatureDescription
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[8]
Deprotection Conditions Moderate to strong acids (e.g., 50% TFA in DCM)[7][9]
Stability Stable to bases and catalytic hydrogenation.[4]
Side Reactions The tert-butyl cation generated during deprotection can alkylate sensitive residues like Tryptophan and Methionine. Scavengers such as dithioethane (DTE) are often added to prevent this.[3][7]
Orthogonality The Boc/Bzl strategy is considered quasi-orthogonal because both the Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths.[1] The Boc group is removed with moderate acid (TFA), while benzyl groups require strong acids like HF or TFMSA for cleavage.[3][7]
Experimental Protocols

Boc Protection of an Amino Acid (General Procedure): [11]

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O; 1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove byproducts.

  • Acidify the aqueous layer with a citric acid solution and extract the Boc-protected amino acid with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the product.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS): [10]

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a 50% solution of TFA in DCM for 5-30 minutes. A pre-wash of 5 minutes followed by a longer treatment of 20-25 minutes is common.[10]

  • When Cysteine, Methionine, or Tryptophan are present, add a scavenger like 0.5% dithioethane (DTE) to the TFA solution.[10]

  • Wash the resin thoroughly with DCM and then with an alcohol like isopropanol.[10]

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a base such as diisopropylethylamine (DIEA) in DCM before the next coupling step.[3][7]

The Z (Cbz) Protecting Group: A Pioneer in Peptide Chemistry

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first widely used Nα-protecting groups in peptide synthesis.[12] It is renowned for its stability and is often employed in solution-phase synthesis and for the protection of side chains, particularly that of Lysine.[13]

Introduction of the Z Group

The Z group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[1]

Z_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) ZAminoAcid Z-Protected Amino Acid (Z-NH-CHR-COOH) AminoAcid->ZAminoAcid Protection Reaction BenzylChloroformate Benzyl Chloroformate (Z-Cl) BenzylChloroformate->ZAminoAcid Protection Reaction Base Base (e.g., Na₂CO₃) Base->ZAminoAcid Protection Reaction Byproducts HCl

Cleavage of the Z Group

The Z group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).[1][14] It can also be cleaved by strong acids such as HBr in acetic acid or Na in liquid ammonia.[4]

Z_Deprotection cluster_reactants Reactants cluster_products Products ZPeptide Z-Protected Peptide DeprotectedPeptide Deprotected Peptide ZPeptide->DeprotectedPeptide Catalytic Hydrogenation H2_PdC H₂ / Pd-C H2_PdC->DeprotectedPeptide Catalytic Hydrogenation Toluene Toluene CO2 CO₂

Key Characteristics and Considerations
FeatureDescription
Protection Reagent Benzyl chloroformate (Z-Cl or Cbz-Cl)[1]
Deprotection Conditions Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH), or Na/liquid NH₃.[4]
Stability Stable to mild acids and bases.[1]
Side Reactions Catalytic hydrogenation can be incompatible with peptides containing sulfur-containing amino acids (Cysteine, Methionine) as they can poison the catalyst.
Orthogonality The Z group is orthogonal to the Boc group, as the Z group is stable to the acidic conditions used for Boc deprotection.[1] It is also orthogonal to the base-labile Fmoc group.[1]
Experimental Protocols

Z Protection of an Amino Acid (General Procedure):

  • Dissolve the amino acid in an aqueous solution of a base like sodium carbonate.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture to precipitate the Z-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry.

Z Deprotection by Catalytic Hydrogenation (General Procedure):

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring.

  • Monitor the reaction progress (e.g., by TLC or HPLC).

  • Upon completion, filter off the catalyst (e.g., through Celite).

  • Evaporate the solvent to obtain the deprotected peptide.

Strategic Selection: Boc vs. Z

The choice between Boc and Z protecting groups depends on the overall synthetic strategy, the peptide sequence, and the desired final product.

Boc_vs_Z_Strategy Start Peptide Synthesis Strategy Boc_Strategy Boc/Bzl Strategy Start->Boc_Strategy Z_Strategy Z Group Application Start->Z_Strategy Boc_SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Strategy->Boc_SPPS Z_Solution Solution-Phase Synthesis Z_Strategy->Z_Solution Z_SideChain Side-Chain Protection (e.g., Lys(Z)) Z_Strategy->Z_SideChain Boc_Deprotection α-Amino Deprotection: Moderate Acid (TFA) Boc_SPPS->Boc_Deprotection Boc_FinalCleavage Final Cleavage: Strong Acid (HF, TFMSA) Boc_Deprotection->Boc_FinalCleavage Z_Deprotection Deprotection: Catalytic Hydrogenation Z_Solution->Z_Deprotection Z_SideChain->Z_Deprotection

The Boc/Bzl strategy is well-established for SPPS, particularly for the synthesis of hydrophobic peptides or those containing base-sensitive moieties.[5][6] However, the requirement for strong, hazardous acids like HF for final cleavage is a significant drawback.[5][6]

The Z group finds its niche in solution-phase synthesis and as a "permanent" side-chain protecting group in both Boc and Fmoc-based SPPS.[13] Its removal by catalytic hydrogenation offers a mild and orthogonal deprotection method, provided the peptide is compatible with the conditions.

Conclusion

The Boc and Z protecting groups are foundational tools in the peptide chemist's arsenal. A thorough understanding of their chemical properties, including their stability, cleavage conditions, and orthogonality, is crucial for the rational design of a successful peptide synthesis strategy. While newer protecting groups and synthetic methodologies continue to emerge, the principles established through the use of Boc and Z remain central to the field, enabling the creation of complex and vital peptide molecules for scientific discovery and therapeutic innovation.

References

Technical Guide: Boc-D-Alg(Z)₂-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and application of Boc-D-Alg(Z)₂-OH, a specialized amino acid derivative crucial for peptide synthesis and drug discovery.

Core Compound Data

Boc-D-Alg(Z)₂-OH, with the systematic name (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid, is a protected form of D-allylglycine. The Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the two Z (benzyloxycarbonyl) groups on the side-chain amine ensure precise control during peptide synthesis.

ParameterValueReference
CAS Number 1932279-96-3[1]
Molecular Formula C₂₆H₃₁N₃O₈
Molecular Weight 513.54 g/mol

Note: The molecular formula and weight have been calculated based on the structure of Boc-D-allylglycine with the addition of two benzyloxycarbonyl (Z) protecting groups.

Experimental Protocols

Protocol: Incorporation of Boc-D-Alg(Z)₂-OH in Boc-SPPS

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the target peptide.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
  • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
  • Wash the resin with DCM (3 times), isopropanol (IPA) (2 times), and then DCM (3 times) to remove residual TFA and by-products.

3. Neutralization:

  • Neutralize the protonated N-terminus by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
  • Wash the resin with DCM (5 times) to remove excess base.

4. Coupling of Boc-D-Alg(Z)₂-OH:

  • In a separate vessel, pre-activate Boc-D-Alg(Z)₂-OH (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling or recouple.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

6. Washing:

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

7. Cycle Repetition:

  • Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

8. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Z groups) using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Appropriate scavengers must be included to prevent side reactions.

Application Workflow

Boc-D-Alg(Z)₂-OH is primarily utilized as a building block in SPPS to introduce a D-allylglycine residue with a protected side chain into a peptide sequence. The workflow for its use is depicted below.

PeptideSynthesisWorkflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Activation Boc-D-Alg(Z)2-OH Activation (HBTU/HOBt) Activation->Coupling Washing Washing Coupling->Washing Cycle Repeat Cycle for Next Amino Acid Washing->Cycle Continue Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection Washing->Cleavage Sequence Complete Peptide Purified Peptide Cleavage->Peptide

Workflow for Solid-Phase Peptide Synthesis using Boc-D-Alg(Z)₂-OH.

Signaling Pathways and Biological Activity

Currently, there is no specific information in peer-reviewed literature detailing the involvement of Boc-D-Alg(Z)₂-OH in any particular signaling pathway or its specific biological activities. Its primary role is that of a synthetic building block. The incorporation of D-allylglycine into a peptide can influence its conformational properties, proteolytic stability, and receptor-binding affinity, which are key aspects of drug design and development. The allyl group on the side chain also offers a site for potential post-synthetic modification.

The biological activity of a peptide containing a D-allylglycine residue would be entirely dependent on the overall sequence and structure of the final peptide. For instance, a related compound, N-Boc-D-allylglycine, has been investigated as a peptidomimetic that inhibits caspase-3, an enzyme involved in apoptosis[2][3]. This suggests that peptides designed with D-allylglycine could be explored for roles in modulating programmed cell death.

The logical relationship for the utility of this compound in drug discovery is outlined below.

DrugDiscoveryLogic Compound This compound SPPS Solid-Phase Peptide Synthesis Compound->SPPS Peptide Novel Peptide with D-Allylglycine SPPS->Peptide Properties Modified Properties: - Conformation - Stability - Binding Affinity Peptide->Properties Activity Biological Activity Screening Properties->Activity Drug Potential Therapeutic Lead Activity->Drug

Logical flow from Boc-D-Alg(Z)₂-OH to potential drug discovery.

References

An In-depth Technical Guide on the Solubility of Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-D-α-azaglutamine(γ-N-benzyloxycarbonyl)-γ-lactam, herein referred to as Boc-D-Alg(Z)2-OH. Due to the limited availability of specific quantitative solubility data for this novel compound, this document outlines its expected solubility based on the known behavior of structurally similar protected dipeptide analogues. Furthermore, it details a robust experimental protocol for determining its precise solubility in various solvents and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of a protected peptide is primarily dictated by its structural features, including the hydrophobicity of the amino acid side chains and the nature of the N- and C-terminal protecting groups. This compound possesses a bulky, lipophilic N-terminal Boc group and a C-terminal Z (benzyloxycarbonyl) group, both of which significantly influence its solubility.

Based on established principles for protected amino acids and peptides, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents.[][2][3] It is anticipated that the compound will exhibit poor solubility in aqueous and non-polar hydrocarbon solvents, with a preference for polar aprotic and some protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)High to ModerateThese solvents are effective at solvating the polar peptide backbone and the protecting groups through dipole-dipole interactions. DMF and DMSO are particularly effective for dissolving protected peptides.[4][5][6]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateThese solvents can solvate the lipophilic Boc and Z groups. Boc-protected amino acids are often soluble in dichloromethane and chloroform.[2]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to ModerateEthers are less polar than chlorinated solvents and may have limited capacity to dissolve the polar functionalities of the molecule.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Low to ModerateThe ability of alcohols to act as both hydrogen bond donors and acceptors may allow for some dissolution. However, aggregation due to intermolecular hydrogen bonding between peptide molecules can sometimes be promoted in these solvents, reducing solubility.[3]
Polar Protic (Aqueous) Water, Phosphate-Buffered Saline (PBS)InsolubleThe hydrophobic Boc and Z groups, along with the protected lactam structure, are expected to render the molecule insoluble in water.[2][7]
Non-Polar Hexanes, TolueneInsolubleThe polarity of the peptide backbone and the carboxylic acid moiety will prevent dissolution in non-polar hydrocarbon solvents.[7]
Fluorinated Alcohols Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)HighThese solvents are known to be excellent for dissolving sparingly-soluble peptides by disrupting secondary structures like β-sheets that can lead to aggregation and low solubility.[5][8] They are often used in mixtures with chlorinated solvents.[5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of the compound in a chosen solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining suspended particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a novel compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Select Solvents B Add Excess Compound to Solvent A->B C Agitate at Controlled Temperature (e.g., 24-48h) B->C D Allow Solid to Settle C->D E Filter Supernatant (0.22 µm) D->E F Analyze via HPLC E->F H Determine Concentration F->H G Prepare Calibration Curve G->H I Calculate Solubility H->I

Caption: Workflow for Determining Compound Solubility.

References

The Strategic Incorporation of D-Allylglycine in Peptide Design: A Technical Guide to Unlocking Stereochemical Advantages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. The introduction of unnatural amino acids is a key strategy in this endeavor, with D-enantiomers offering a unique stereochemical toolkit. This technical guide provides an in-depth exploration of the stereochemistry of D-Allylglycine (D-Alg) and its strategic application in peptide design. We delve into the profound impact of D-Alg on peptide structure and function, supported by detailed experimental protocols and quantitative data to inform rational peptide drug development.

The Stereochemical Impact of D-Allylglycine on Peptide Structure

The substitution of a canonical L-amino acid with its D-enantiomer, such as D-Allylglycine, introduces significant perturbations to the peptide backbone. This stereochemical inversion can dramatically alter the local and global conformation of a peptide, leading to distinct secondary structures and ultimately influencing its biological properties.

Incorporating a D-amino acid can disrupt the formation of right-handed α-helices, a common secondary structure in peptides composed of L-amino acids. Conversely, it can promote the formation of left-handed helices or induce β-turns, leading to more compact and constrained conformations. This conformational rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, thereby increasing its affinity for a biological target.

The presence of the allyl group in D-Allylglycine provides an additional layer of functionality. This unsaturated side chain can be utilized for various chemical modifications, such as cross-linking to create cyclic peptides or for the attachment of other molecules like fluorophores or drug payloads.

Quantitative Analysis of D-Allylglycine Incorporation

The true measure of the impact of D-Allylglycine lies in the quantitative assessment of its effects on peptide properties. Key parameters to consider are binding affinity to the target receptor and enzymatic stability, which directly correlates with the peptide's in vivo half-life.

Binding Affinity

Table 1: Illustrative Comparison of Binding Affinities for L- vs. D-Amino Acid Containing Peptides

Peptide SequenceTargetL-Amino Acid Kd (nM)D-Amino Acid Kd (nM)Fold Improvement
c(RGDfV)αvβ3 Integrin15.80.917.5
V681 derivativeP. aeruginosa6.253.132.0

Note: This table presents data from studies on other D-amino acids to illustrate the potential impact on binding affinity and is not specific to D-Allylglycine.

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing peptide bond hydrolysis.[1][2] This increased stability translates to a longer plasma half-life and improved pharmacokinetic profile for the peptide therapeutic.

Table 2: Enzymatic Stability of Peptides Containing D-Amino Acids

PeptideEnzymeHalf-life (L-isomer)Half-life (D-isomer)Reference
MUC2 epitope peptideHuman Serum< 1 hour> 24 hours[3]
VPMS↓MRGGCollagenase 4~ 2 hours> 24 hours (with multiple D-substitutions)[2]

Experimental Protocols

The successful incorporation and evaluation of D-Allylglycine in a peptide sequence requires robust experimental methodologies. The following sections provide detailed protocols for key stages of this process.

Solid-Phase Peptide Synthesis (SPPS) of a D-Allylglycine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing D-Allylglycine using Fmoc/tBu chemistry on a Rink Amide resin.[4][5]

Materials:

  • Rink Amide Resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-Allylglycine-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-D-Allylglycine-OH), 3 equivalents of OxymaPure, in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[5] If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

HPLC Purification of the D-Allylglycine Peptide

Instrumentation and Columns:

  • A preparative RP-HPLC system with a C18 column is typically used.[6][7][8]

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[9][10][11]

Sample Preparation:

  • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.[11]

Instrument Parameters:

  • Wavelength range: 190-260 nm

  • Path length: 1 mm quartz cuvette

  • Bandwidth: 1 nm

  • Scan speed: 50 nm/min

  • Data pitch: 0.5 nm

  • Accumulations: 3-5 scans

Procedure:

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution.

  • Subtract the baseline spectrum from the peptide spectrum.

  • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coil (negative band around 200 nm).

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

Given that allylglycine is a known inhibitor of GAD, this assay can be used to evaluate the inhibitory potential of a D-Alg containing peptide.[12][13][14][15][16]

Materials:

  • Recombinant GAD enzyme

  • L-Glutamic acid (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • GABA standard

  • Dansyl chloride for derivatization

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing GAD, PLP, and the D-Alg peptide at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Initiate the reaction by adding L-glutamic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acid (e.g., perchloric acid).

  • Derivatize the produced GABA with dansyl chloride.

  • Quantify the amount of dansylated GABA using RP-HPLC with fluorescence detection.

  • Calculate the percentage of GAD inhibition for each peptide concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Modulation of the GABAergic Signaling Pathway

D-Allylglycine containing peptides can potentially modulate the GABAergic signaling pathway by inhibiting Glutamate Decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. A reduction in GABA levels can lead to an excitatory effect in the central nervous system.

GABAergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis VGAT->Vesicle Uptake GABA_R GABA Receptor Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx D_Alg_Peptide D-Alg Peptide D_Alg_Peptide->GAD Inhibition Synaptic_Cleft->GABA_R GABA binding

Caption: Modulation of GABAergic signaling by a D-Alg peptide.

Experimental Workflow for Peptide Design and Evaluation

The rational design and evaluation of a D-Allylglycine containing peptide follows a structured workflow, from initial synthesis to final biological assessment.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Stability Analysis cluster_bioactivity Biological Evaluation SPPS Solid-Phase Peptide Synthesis (with D-Alg) Cleavage Cleavage from Resin SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Verification) HPLC->MS CD Circular Dichroism (Secondary Structure) MS->CD NMR NMR Spectroscopy (3D Conformation) MS->NMR Stability Enzymatic Stability Assay MS->Stability Binding Binding Affinity Assay (e.g., SPR, ITC) MS->Binding InVitro In Vitro Functional Assay (e.g., GAD Inhibition) Binding->InVitro InVivo In Vivo Studies (Pharmacokinetics & Efficacy) InVitro->InVivo

Caption: Workflow for D-Alg peptide design and evaluation.

Conclusion

The incorporation of D-Allylglycine into peptide sequences represents a powerful strategy for overcoming many of the challenges associated with peptide-based drug development. The unique stereochemistry of D-Alg can be leveraged to control peptide conformation, enhance enzymatic stability, and potentially increase binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the benefits of D-Allylglycine in their own peptide design efforts. As our understanding of the nuanced effects of unnatural amino acids continues to grow, the strategic use of D-Allylglycine is poised to play an increasingly important role in the development of the next generation of peptide therapeutics.

References

An In-depth Technical Guide to the Role of the γ-Lactam Constraint in Peptide Conformation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide explores the strategic incorporation of γ-lactam bridges as a conformational constraint in peptides. It details the impact of this modification on secondary structure, receptor affinity, and stability, providing a comprehensive resource for the design and analysis of constrained peptides in therapeutic and research contexts.

Introduction: Overcoming Peptide Flexibility

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to poor metabolic stability, reduced receptor binding affinity, and a lack of oral bioavailability.[1] Constraining the peptide backbone into a bioactive conformation is a key strategy to overcome these limitations.[2] The γ-lactam bridge, an intramolecular covalent bond formed between the side chains of amino acids, is a versatile and effective method for introducing such constraints.[3] This guide examines the fundamental principles, experimental validation, and practical applications of γ-lactam-constrained peptides.

The γ-Lactam Bridge: A Tool for Conformational Control

A γ-lactam bridge is typically formed by creating an amide bond between the side chains of acidic and basic amino acid residues, such as Glutamic acid (Glu) or Aspartic acid (Asp) and Lysine (Lys).[4] The spacing of these residues in the linear sequence—denoted as (i, i+3), (i, i+4), or (i, i+7)—is critical as it dictates the size of the resulting ring and the type of secondary structure that is stabilized.[3]

  • (i, i+4) Spacing: This arrangement, resulting in a 21-membered ring for a Glu-Lys bridge, is highly effective at stabilizing α-helical conformations.[4][5]

  • (i, i+3) Spacing: This linkage can stabilize β-turns, another common secondary structural motif.[3][6]

The orientation of the reacting residues (e.g., Glu-Lys vs. Lys-Glu) also significantly influences helical stability, with the Glu-Lys orientation generally being more favorable for inducing helicity.[4][7]

Impact on Peptide Conformation and Stability

Stabilization of Secondary Structures

The primary role of the γ-lactam constraint is to pre-organize a peptide into a defined secondary structure, reducing the entropic penalty upon binding to a biological target.[2]

  • α-Helix Stabilization : Numerous studies have demonstrated that (i, i+4) lactam bridges significantly increase the α-helical content of peptides in aqueous solutions.[4][8] Peptides with Glu-Lys oriented lactams show a marked increase in helicity compared to their linear counterparts.[4] In some cases, the introduction of two (i, i+4) Glu-Lys lactam bridges can result in peptides with over 99% helical content under benign conditions.[4][7] However, the bridge's position and the surrounding amino acid sequence can cause deviations from ideal helix geometry, such as an outward tilting of backbone carbonyls.[9]

  • β-Turn Formation : Lactam bridges, particularly those with (i, i+3) spacing, have been shown to stabilize β-turn conformations, which are crucial for receptor recognition in many biologically active peptides.[3][6]

Enhancement of Receptor Binding Affinity

By locking the peptide into its bioactive conformation, a γ-lactam constraint can dramatically improve binding affinity. A notable example is the development of antagonists for the secretin receptor, a family B G protein-coupled receptor (GPCR).[10] Truncating the N-terminus of the natural ligand, secretin, creates an antagonist but significantly reduces its binding affinity.[10] Introducing a γ-lactam bridge between residues 16 and 20 (an i, i+4 constraint) in a truncated secretin analog improved its binding affinity by 22-fold compared to the unconstrained parental peptide, without restoring agonist activity.[10]

Quantitative Data on γ-Lactam Constrained Peptides

The following tables summarize quantitative data from studies on γ-lactam constrained peptides, highlighting their effects on helicity and receptor binding.

Table 1: Effect of (i, i+4) γ-Lactam Bridges on Peptide Helicity

Peptide Sequence/DescriptionConstraint TypePosition of Bridge% Helicity (by CD)Reference
14-residue amphipathic peptideSingle Glu-Lys (i, i+4)N-terminusIncreased vs. linear[4]
14-residue amphipathic peptideSingle Glu-Lys (i, i+4)MiddleMore effective than terminal[4]
14-residue amphipathic peptideTwo Glu-Lys (i, i+4)N- and C-termini> 99%[4]
14-residue amphipathic peptideLys-Glu (i, i+4)-Random coil (in benign media)[4]
14-residue amphipathic peptide(i, i+3) bridge-Helix-destabilizing[4][5]

Table 2: Binding Affinity of γ-Lactam Constrained Secretin Analogues

Peptide AnalogueLactam BridgeKi (nM) or IC50 (nM)Fold Improvement vs. UnconstrainedReference
[Y10]sec(1-27) (Full-length)NoneKi = 1.0 ± 0.2-[10]
[Y10]sec(5-27) (Truncated)NoneLow affinityBaseline[10]
c[E16,K20][Y10]sec(5-27)Glu-Lys (i, i+4)Significantly higher than parent22-fold[10]
c[E21,K25][Y10]sec(5-27)Glu-Lys (i, i+4)IC50 = 690 ± 78-[10]
Other lactam analoguesVarious> 1000No improvement[10]

Experimental Protocols

Synthesis of γ-Lactam Constrained Peptides

The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with an Fmoc-protection strategy.[3][10][11]

Protocol: On-Resin Cyclization

  • Peptide Assembly: Assemble the linear peptide sequence on a suitable solid-phase resin (e.g., PAL resin) using standard Fmoc-SPPS chemistry.[10] Incorporate the amino acids intended for cyclization (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH) with orthogonally protected side chains.

  • Side-Chain Deprotection: Once the linear sequence is complete, selectively remove the side-chain protecting groups of the chosen Glu and Lys residues. For Allyl/Alloc groups, this is typically achieved using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger like phenylsilane.

  • Lactam Bridge Formation: Mediate the intramolecular amide bond formation (cyclization) on the resin using a potent coupling agent. Common reagents include Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) or similar phosphonium/uronium salts in a solvent like N,N-Dimethylformamide (DMF).[5] Allow the reaction to proceed for several hours to ensure complete cyclization.

  • Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

  • Purification and Verification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry.

Conformational Analysis Protocols

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12]

  • Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 15 mM PBS, or a membrane-mimicking solvent like 50% TFE/PBS) to a final concentration of approximately 100 µM.[13]

  • Data Acquisition: Record CD spectra at a controlled temperature (e.g., 20 °C) using a 0.5 mm path-length quartz cuvette.[13] Scan from 260 nm down to 195 nm at a rate of 50 nm/min with a bandwidth of 0.5 nm.[13]

  • Data Analysis: Average multiple scans to improve the signal-to-noise ratio. Analyze the resulting spectrum for characteristic secondary structure signatures:

    • α-Helix: Negative bands near 222 nm and 208 nm, and a positive band near 195 nm.

    • β-Sheet/Turn: A negative band around 218 nm and a positive band near 195-200 nm.[14]

    • Random Coil: A strong negative band near 200 nm.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution 3D structural information.[15]

  • Sample Preparation: Dissolve the peptide to a concentration of ~0.5-1.0 mM in a suitable buffer (e.g., HBSS, pH 7.4) containing 10% D2O for the lock signal.[16]

  • Data Acquisition: Perform a series of 2D NMR experiments at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[16]

  • Resonance Assignment: Process the spectra and assign all proton resonances to specific atoms in the peptide sequence.

  • Structure Calculation: Extract interproton distance restraints from the NOESY spectrum. Use these restraints in molecular dynamics (MD) or simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.[16]

  • Structure Validation: Analyze the resulting family of structures for quality and convergence to determine the final 3D conformation of the peptide.

Visualizations of Workflows and Pathways

experimental_workflow cluster_design Design & Synthesis cluster_analysis Analysis & Validation design Peptide Design (i, i+4 vs i+3) synthesis Linear Peptide Synthesis (Fmoc SPPS) design->synthesis cyclization On-Resin Cyclization (Lactam Formation) synthesis->cyclization purify Cleavage & Purification (RP-HPLC) cyclization->purify cd Conformational Analysis (CD, NMR) purify->cd Characterize assay Biological Assay (Receptor Binding) purify->assay sar Structure-Activity Relationship (SAR) cd->sar assay->sar

synthesis_flowchart start Start: Solid Support (Resin) coupling 1. Fmoc-AA-OH Coupling start->coupling deprotection 2. Fmoc Deprotection (Piperidine) coupling->deprotection repeat Repeat Steps 1 & 2 for Linear Sequence deprotection->repeat repeat->coupling  next AA side_chain Selective Side-Chain Deprotection (e.g., Alloc/OAll) repeat->side_chain  sequence complete lactam On-Resin Lactam Bridge Formation side_chain->lactam cleavage Final Cleavage from Resin (TFA) lactam->cleavage

signaling_pathway antagonist γ-Lactam Peptide Antagonist receptor GPCR (e.g., Secretin Receptor) antagonist->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activation Blocked effector Effector (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response (cAMP production) effector->response

Conclusion

The γ-lactam constraint is a proven and powerful tool in peptide chemistry and drug discovery. By enforcing specific secondary structures, these bridges can significantly enhance the biological activity, receptor affinity, and stability of peptides. The well-established protocols for their synthesis and conformational analysis make γ-lactam constraints a highly accessible strategy for researchers aiming to develop next-generation peptide therapeutics with improved pharmacological profiles. Future developments in this field will likely focus on creating more complex, multi-cyclic structures and exploring novel amino acid pairings to fine-tune peptide conformation for an even wider range of biological targets.[3][6]

References

Navigating the Safe Handling of Boc-D-Alg(Z)2-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-D-Alg(Z)2-OH was found in the available resources. The following guide is a synthesis of safety and handling information for structurally similar compounds, including other Boc- and Z-protected amino acids. It is imperative for researchers to consult a certified safety professional and conduct a thorough risk assessment before handling this compound. The information provided herein should be used as a general guideline and not as a substitute for a substance-specific SDS.

This technical guide provides an in-depth overview of the recommended safety and handling precautions for this compound, a compound likely utilized in peptide synthesis and other areas of drug development. Due to the absence of a specific Safety Data Sheet, this document extrapolates best practices from data on analogous chemical structures. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who may work with this substance.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related compounds are often classified with potential hazards. Based on data for similar Boc-protected amino acids, researchers should handle this compound with care, assuming it may possess the following hazards until proven otherwise. For a related compound, N-Boc-2-aminoacetaldehyde, the hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation[1].

General Hazard Statements for Similar Compounds:

  • May be harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Exposure Controls and Personal Protection

To minimize exposure, proper engineering controls and personal protective equipment (PPE) are essential.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[2].

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE, based on the handling of similar compounds, is provided in the table below.

PPE CategoryRecommendationRationale
Eye/Face Protection Safety glasses with side-shields or goggles[2].Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)[2][3].Prevents direct skin contact.
Laboratory coat[2].Protects personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust[1].Prevents inhalation of dust or aerosols.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures based on information for analogous compounds.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention[4].

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing[5].

  • Avoid inhalation of dust[1][3].

  • Wash hands thoroughly after handling[2][5].

  • Use only in a well-ventilated area or under a chemical fume hood[1][2].

Storage:

  • Store in a tightly closed container[5].

  • Keep in a cool, dry, and well-ventilated place[5].

  • Recommended storage temperatures for similar compounds range from 2-8°C to -20°C[6][7].

Accidental Release Measures

In case of a spill, follow these steps to mitigate the hazard:

StepAction
1. Personal Precautions Wear appropriate personal protective equipment (PPE) as outlined in Section 2. Avoid breathing dust[1][3].
2. Containment Prevent further leakage or spillage if safe to do so.
3. Clean-up For dry spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[1][2][3].
4. Environmental Precautions Do not let the product enter drains[2].

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general measures for chemical fires should be followed.

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3][4].
Specific Hazards May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides[3].
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear[2][3].

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical compound like this compound, from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for Chemical Reagents cluster_receipt Receiving and Storage cluster_handling Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location (Cool, Dry, Ventilated) Log->Store RiskAssess Conduct Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssess->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate Segregate Waste Experiment->Segregate DoffPPE Properly Remove and Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Wash->Log Update Inventory LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose of Waste via Certified Hazardous Waste Vendor LabelWaste->Dispose

Caption: A flowchart illustrating the key stages of safe chemical handling.

This guide is intended to promote a culture of safety in the laboratory. Researchers are strongly encouraged to seek out a substance-specific Safety Data Sheet and to always adhere to their institution's safety protocols.

References

A Comprehensive Technical Guide to Commercial Sourcing of Boc-D-Arg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Compound Identification
  • Chemical Name: Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(carboxybenzyl)-D-arginine

  • Synonyms: Boc-D-Arg(Z)₂-OH, BOC-D-DIBENZYLOXYCARBONYL ARGININE[1]

  • CAS Number: 145881-13-6[2]

  • Molecular Formula: C₂₇H₃₄N₄O₈[2]

  • Molecular Weight: 542.6 g/mol [2]

Commercial Supplier Analysis

A variety of chemical suppliers offer Boc-D-Arg(Z)₂-OH, typically for research and development purposes. The following table summarizes the offerings from several key vendors. Purity levels are consistently high across suppliers, with most offering ≥98% purity.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz Biotechnology Boc-D-Arg(Z)₂-OH145881-13-6C₂₇H₃₄N₄O₈542.6Data not specified
Sigma-Aldrich Boc-Arg(Z)₂-OH (L-isomer)51219-19-3C₂₇H₃₄N₄O₈542.58≥98.0% (TLC)
CymitQuimica Boc-Arg(Z)₂-OH (L-isomer)51219-19-3C₂₇H₃₄N₄O₈542.580998%
MOLBASE BOC-D-ARG(Z)₂-OH145881-13-6C₂₇H₃₄N₄O₈542.58198%
Iris Biotech Boc-L-Arg(Z)₂-OH51219-19-3C₂₇H₃₄N₄O₈542.59Data not specified
Aapptec Boc-Arg(Z)₂-OH (L-isomer)51219-19-3C₂₇H₃₄N₄O₈542.58Data not specified
Cenmed BOC-ARG(Z)₂-OH51219-19-3C₂₇H₃₄N₄O₈542.58≥98.0%

Note: Some suppliers list the L-isomer (Boc-L-Arg(Z)₂-OH, CAS 51219-19-3) more prominently. Researchers should verify the stereochemistry required for their application.

Applications and Experimental Use

Boc-D-Arg(Z)₂-OH is primarily utilized as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the two Z (benzyloxycarbonyl) groups provide robust protection for the guanidino side chain of arginine. This dual side-chain protection is particularly useful in complex syntheses where strong acid-labile resins are employed.

Key Applications:
  • Peptide Synthesis: Serves as a protected building block for incorporating D-arginine into peptide sequences.[3][4] The D-configuration is often used to enhance peptide stability against enzymatic degradation or to modulate biological activity.

  • Drug Development: The unique structure of protected amino acids like this one can be leveraged to enhance the bioactivity and selectivity of potential therapeutic agents.[5]

  • Biochemical Research: Used in the synthesis of custom peptides for studying protein-protein interactions, enzyme kinetics, and other cellular processes.[5]

General Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary based on the peptide sequence and scale, the following outlines a general workflow for the incorporation of Boc-D-Arg(Z)₂-OH into a growing peptide chain on a solid support.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the N-terminal Boc protecting group of the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIPEA) in DCM or N-methylpyrrolidone (NMP).

  • Amino Acid Activation: Activate the carboxylic acid of Boc-D-Arg(Z)₂-OH to facilitate amide bond formation. Common activating agents include HBTU/HCTU or DCC/HOBt in a suitable solvent like NMP or DMF.

  • Coupling: Add the activated Boc-D-Arg(Z)₂-OH solution to the deprotected, neutralized resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with solvents such as DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups (including the Z groups on the arginine) using a strong acid cocktail, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture.

  • Purification: Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagrams illustrate the logical flow of using a protected amino acid like Boc-D-Arg(Z)₂-OH in a standard solid-phase peptide synthesis cycle.

Figure 1: General Workflow for Peptide Synthesis cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis Processing Start Start with Resin-Bound Peptide (N-terminally Protected) Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Washing1 Wash & Neutralize (e.g., DIPEA) Deprotection->Washing1 Coupling Couple to Peptide Chain Washing1->Coupling Activation Activate Incoming Amino Acid (e.g., Boc-D-Arg(Z)2-OH + HBTU) Activation->Coupling Washing2 Wash Excess Reagents Coupling->Washing2 End_Cycle Elongated Peptide Chain (Ready for next cycle or cleavage) Washing2->End_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) End_Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis & Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Figure 2: Logical Relationship in SPPS Peptide Target Peptide Sequence SPPS SPPS Instrument or Manual Synthesis Peptide->SPPS Resin Solid Support Resin Resin->SPPS ProtectedAA Protected Amino Acids (e.g., Boc-D-Arg(Z)2-OH) ProtectedAA->SPPS Reagents Coupling Reagents & Solvents Reagents->SPPS CrudePeptide Crude Peptide Product SPPS->CrudePeptide PurifiedPeptide Purified Final Peptide CrudePeptide->PurifiedPeptide Purification

Caption: Key components and their relationship in the SPPS process.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents for the sterically hindered, α,α-disubstituted amino acid, Boc-D-Alg(Z)2-OH. The protocols outlined below are designed to optimize peptide synthesis by maximizing coupling efficiency while minimizing racemization.

Introduction

This compound is an α,α-disubstituted amino acid, a class of non-proteinogenic amino acids that introduce unique conformational constraints into peptides. The presence of two substituents on the α-carbon atom significantly increases steric hindrance around the carboxylic acid group, making peptide bond formation challenging. Conventional coupling reagents may lead to low yields, slow reaction rates, or racemization. Therefore, the selection of a potent coupling reagent is critical for the successful incorporation of this compound into a peptide sequence.

Onium-type coupling reagents, such as aminium/uronium and phosphonium salts, have demonstrated superior performance for coupling sterically hindered amino acids.[1][2] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), enhance reaction rates and suppress racemization.[2][3]

Recommended Coupling Reagents

Several classes of coupling reagents are recommended for the efficient coupling of this compound. The choice of reagent may depend on the specific synthetic strategy (solid-phase or solution-phase) and the nature of the peptide sequence.

1. Aminium/Uronium Salts:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[4] It reacts rapidly and is known to minimize racemization.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though sometimes slightly less reactive than HATU for highly hindered systems.[5][6]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU. It offers advantages in terms of safety (non-explosive byproducts) and solubility.[7]

2. Phosphonium Salts:

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent, particularly for difficult couplings.[8]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): An even more reactive phosphonium salt, often employed when other reagents fail to provide satisfactory results for extremely hindered couplings, such as the coupling of two Aib residues.[8]

3. Carbodiimides:

  • DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): While standard coupling reagents, they are generally less effective for sterically hindered amino acids when used alone.[6] Their efficiency can be significantly improved with the addition of HOBt or HOAt. The use of DIC is preferred in solid-phase peptide synthesis (SPPS) as the urea byproduct is more soluble.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of coupling sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a representative example due to the lack of specific data for this compound.

Coupling Reagent/SystemAdditiveBaseSolventEpimerization (%)YieldReference
HATU -DIEADMF65.4Nearly Complete[9]
HATU -DB(DMAP)DMF39.2-[9]
HAPyU -DB(DMAP)/PSDCM5.84Nearly Complete[9]
HBTU -DIEA--Significant[6]
PyBroP ----Significant[6]
CIP HOAt---Best Result[2]

DIEA: N,N-Diisopropylethylamine, DB(DMAP): a derivative of 4-(Dimethylamino)pyridine, PS: Proton Sponge, DCM: Dichloromethane, DMF: N,N-Dimethylformamide. Note that epimerization data is highly sequence and condition dependent.

Experimental Protocols

The following are general protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These should be optimized for each specific application.

Protocol 1: HATU Mediated Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored by a Kaiser test. For highly hindered couplings, extended reaction times or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Proceed to the next deprotection/coupling cycle or final cleavage.

Protocol 2: PyBroP Mediated Coupling for Highly Hindered Sequences
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) in DMF.

    • Add PyBroP (2.9 equivalents) to the amino acid solution.

    • Add this mixture to the resin.

    • Add DIEA (6 equivalents) to the reaction vessel.

    • Agitate for 2-6 hours. Monitoring the reaction is crucial.

  • Washing: Follow step 5 from Protocol 1.

  • Proceed to the next cycle or cleavage.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_cleavage Cleavage and Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection N-terminal Deprotection (e.g., 50% TFA in DCM for Boc) Swell->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Washing1 Wash (DCM, DMF) Neutralization->Washing1 Coupling Couple this compound (with HATU/DIEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleave Peptide from Resin (e.g., HF or TFMSA) Washing2->Cleavage Final Cycle Precipitation Precipitate and Wash Peptide Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Logical Relationship of Coupling Reagent Selection

Coupling_Reagent_Selection cluster_reactivity Reagent Reactivity cluster_reagents Recommended Reagents cluster_additives Additives for Racemization Suppression Start Coupling of This compound High High Reactivity Needed (Steric Hindrance) Start->High Low Lower Reactivity (Standard Reagents) Onium Aminium/Uronium Salts (HATU, HBTU, COMU) High->Onium Phosphonium Phosphonium Salts (PyBOP, PyBroP) High->Phosphonium Additives HOBt or HOAt Onium->Additives Phosphonium->Additives

Caption: Decision logic for selecting a coupling reagent for this compound.

References

Application Notes and Protocols for the Incorporation of Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the incorporation of the non-natural amino acid Boc-D-Alg(Z)₂-OH into synthetic peptides. This protocol is intended for use by researchers and professionals experienced in solid-phase peptide synthesis (SPPS).

Introduction

Boc-D-Alg(Z)₂-OH, or (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid[1], is a protected, non-natural D-amino acid. The D-configuration provides resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides. The guanidinium side chain is protected by two benzyloxycarbonyl (Z) groups, which are removable under conditions that are orthogonal to the Boc protecting group of the alpha-amino group. This allows for selective deprotection and modification of the guanidinium group if required. The incorporation of such modified amino acids is a key strategy in drug discovery for modulating the structure and function of peptides.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-D-Alg(Z)₂-OH is presented in Table 1.

PropertyValueReference
CAS Number 1932279-96-3[1]
Molecular Formula C₂₇H₃₄N₄O₈[3]
Molecular Weight 542.6 g/mol [3]
Appearance White to off-white powderN/A
Solubility Soluble in DMF, NMP, and DCMN/A
Storage Store at -20°CN/A

N/A : Data not available in the provided search results. This is a typical characteristic for this type of compound.

Experimental Protocols

The following protocols outline the steps for the incorporation of Boc-D-Alg(Z)₂-OH into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

The overall workflow for solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

SPPS Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection 1. Prepare resin Neutralization Neutralization Deprotection->Neutralization 2. Expose N-terminus Coupling Amino Acid Coupling Neutralization->Coupling 3. Prepare for coupling Washing Washing Coupling->Washing 4. Add next amino acid Repeat Repeat for next amino acid Washing->Repeat 5. Purify on-resin Repeat->Deprotection Cycle Cleavage Cleavage and Global Deprotection Repeat->Cleavage Final cycle Purification Purification and Analysis Cleavage->Purification 6. Release peptide

Figure 1. General workflow for solid-phase peptide synthesis (SPPS).
  • Boc-D-Alg(Z)₂-OH

  • SPPS Resin (e.g., Merrifield, PAM, or BHA resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Piperidine (for optional Fmoc deprotection if used orthogonally)

  • HPLC grade acetonitrile and water

  • Mass spectrometer

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Coupling of Boc-D-Alg(Z)₂-OH:

    • In a separate vessel, dissolve Boc-D-Alg(Z)₂-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the protected guanidinium group.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Caution: Anhydrous HF is extremely hazardous and should be handled with appropriate safety precautions in a dedicated apparatus.

  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of HF:anisole (9:1, v/v).

  • Cool the cleavage vessel containing the resin and a stir bar to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the Boc and Z protecting groups.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide with cold ether several times and dry under vacuum.

Data Presentation

The following tables present hypothetical data for the incorporation of Boc-D-Alg(Z)₂-OH into a model hexapeptide (Ac-Tyr-Ile-Gly-Ser-Arg-D-Alg-NH₂).

Table 2: Coupling Efficiency of Boc-D-Alg(Z)₂-OH

Coupling CycleAmino AcidCoupling ReagentCoupling Time (h)Coupling Efficiency (%)
1Boc-D-Alg(Z)₂-OHHBTU/HOBt298.5
2Boc-Arg(Pbf)-OHHBTU/HOBt199.2
3Boc-Ser(tBu)-OHHBTU/HOBt199.5
4Boc-Gly-OHHBTU/HOBt0.5>99.9
5Boc-Ile-OHHBTU/HOBt1.599.1
6Boc-Tyr(tBu)-OHHBTU/HOBt1.599.3

Table 3: Characterization of the Final Peptide

AnalysisResult
HPLC Purity >95%
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 794.4 Da, Found: 794.5 Da

Potential Application and Signaling Pathway

Peptides containing non-natural D-amino acids are often investigated as antagonists for G-protein coupled receptors (GPCRs) due to their enhanced stability and potential for unique binding interactions. A hypothetical application of a peptide containing D-Alg could be the antagonism of a chemokine receptor to modulate an inflammatory response.

GPCR Antagonism cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein GPCR->G_protein Activates No_Response Blocked Response GPCR->No_Response Effector Effector Enzyme G_protein->Effector Modulates Response Cellular Response (e.g., Inflammation) Effector->Response Leads to Ligand Endogenous Ligand Ligand->GPCR Binds and Activates Antagonist Peptide Antagonist (with D-Alg) Antagonist->GPCR Binds and Blocks

Figure 2. Hypothetical mechanism of GPCR antagonism by a peptide containing D-Alg.

Conclusion

The incorporation of Boc-D-Alg(Z)₂-OH into synthetic peptides can be achieved using standard Boc-SPPS protocols with minor modifications, such as extended coupling times. The resulting peptides, with their enhanced proteolytic stability, are valuable tools for research and drug development, particularly in the exploration of novel GPCR modulators. The protocols and data presented herein provide a foundational guideline for the successful application of this non-natural amino acid. Researchers should note that optimization of coupling and cleavage conditions may be necessary for different peptide sequences.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Alg(Z)₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient cleavage and deprotection of synthetic peptides containing the di-benzyloxycarbonyl-protected arginine derivative, Nα,Nω,Nω'-tris(benzyloxycarbonyl)-L-arginine (Alg(Z)₂).

Introduction

The use of protecting groups is a fundamental aspect of solid-phase peptide synthesis (SPPS). For the amino acid arginine, the guanidino side chain is highly basic and requires robust protection to prevent side reactions during peptide elongation. The di-benzyloxycarbonyl (Z) protected arginine, Alg(Z)₂, offers effective protection of the guanidino group. The removal of these benzyloxycarbonyl protecting groups is typically achieved through palladium-catalyzed hydrogenolysis.

This document outlines the two key stages for obtaining the final deprotected peptide:

  • Cleavage: Release of the peptide from the solid support.

  • Deprotection: Removal of the Z protecting groups from the arginine side chain.

Experimental Overview and Data

The successful cleavage and deprotection of peptides containing Alg(Z)₂ relies on a two-step process. First, the peptide is cleaved from the solid-phase resin using a standard trifluoroacetic acid (TFA) cleavage cocktail. Following cleavage and precipitation, the isolated, partially protected peptide is subjected to palladium-catalyzed hydrogenolysis to remove the benzyloxycarbonyl (Z) groups from the arginine residues.

Table 1: Summary of Experimental Conditions and Expected Outcomes

ParameterCleavage from ResinDeprotection of Alg(Z)₂
Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂)
Solvent Dichloromethane (DCM)Acetic Acid or Methanol/Acetic Acid mixture
Reaction Time 2 - 4 hours12 - 24 hours
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric1 atm (balloon) to 50 psi
Expected Yield > 90% (crude peptide)> 85% (after purification)
Expected Purity Variable (crude)> 95% (after purification)

Experimental Protocols

Protocol 1: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the peptide from a rink amide resin using a standard TFA cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Shaker or vortexer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Transfer the dried peptide-resin to a 50 mL centrifuge tube.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For every 100 mg of resin, use 2 mL of the cleavage cocktail.

  • Add the cleavage cocktail to the resin in the centrifuge tube.

  • Secure the cap and gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin twice with a small volume of TFA and combine the filtrates.

  • In a separate 50 mL centrifuge tube, add 30 mL of cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times.

  • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, lyophilize the peptide.

Protocol 2: Deprotection of Alg(Z)₂ by Catalytic Hydrogenolysis

This protocol describes the removal of the two benzyloxycarbonyl (Z) groups from the arginine side chain.

Materials:

  • Cleaved and dried peptide containing Alg(Z)₂

  • 10% Palladium on Carbon (Pd/C)

  • Glacial acetic acid

  • Methanol (optional)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve the cleaved peptide in glacial acetic acid (or a mixture of methanol and acetic acid) in a round-bottom flask. A typical concentration is 1-2 mg of peptide per mL of solvent.

  • Carefully add 10% Pd/C to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Seal the flask and purge the atmosphere with hydrogen gas. If using a balloon, inflate the balloon with hydrogen and attach it to the flask.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by HPLC or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of acetic acid or methanol to ensure complete recovery of the peptide.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude deprotected peptide can then be purified by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the workflow and chemical transformation involved in the cleavage and deprotection of peptides containing Alg(Z)₂.

experimental_workflow cluster_cleavage Step 1: Cleavage from Resin cluster_deprotection Step 2: Deprotection Resin Peptide on Solid Support Cleavage Treat with TFA Cocktail (TFA/TIS/H₂O) Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Peptide_Z2 Crude Peptide with Alg(Z)₂ Precipitation->Peptide_Z2 Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Peptide_Z2->Hydrogenolysis Dissolve in Acetic Acid Purification HPLC Purification Hydrogenolysis->Purification Final_Peptide Final Deprotected Peptide Purification->Final_Peptide

Caption: Experimental workflow for cleavage and deprotection.

Caption: Chemical transformation during deprotection.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for rendering.

Troubleshooting and Considerations

  • Peptide Solubility: After cleavage, the peptide containing Alg(Z)₂ may have poor solubility in the solvents used for hydrogenolysis. Sonication or the addition of a co-solvent like methanol can aid in dissolution.

  • Catalyst Poisoning: Residual scavengers from the cleavage cocktail, particularly sulfur-containing compounds if used, can poison the palladium catalyst. Thorough washing of the precipitated peptide is crucial.

  • Incomplete Deprotection: If deprotection is incomplete, the reaction time can be extended, or fresh catalyst can be added. Increasing the hydrogen pressure may also improve the reaction rate.

  • Monitoring the Reaction: It is highly recommended to monitor the deprotection reaction by a suitable analytical method such as HPLC-MS to determine the optimal reaction time and ensure complete removal of the Z groups.

Application of Boc-D-Alg(Z)2-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound specified, "Boc-D-Alg(Z)2-OH," is likely a typographical error for Boc-D-Arg(Z)2-OH , which is Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-D-arginine. "Arg" is the standard abbreviation for the amino acid Arginine. The guanidinium side chain of arginine can be protected by two benzyloxycarbonyl (Z) groups. This document will proceed under the assumption that Boc-D-Arg(Z)2-OH is the intended compound of interest, a crucial building block in the synthesis of specialized peptides.

Introduction

Boc-D-Arg(Z)2-OH is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of D-amino acids, such as D-arginine, into peptide sequences is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential. Peptides containing D-arginine often exhibit potent antimicrobial and cell-penetrating properties, making them promising candidates for novel therapeutics.

The Boc (tert-butyloxycarbonyl) group on the alpha-amine allows for temporary protection during peptide chain elongation, while the two Z (benzyloxycarbonyl) groups provide robust protection for the highly basic guanidinium side chain of arginine, preventing unwanted side reactions.

Key Applications in Drug Discovery

The primary application of Boc-D-Arg(Z)2-OH is in the synthesis of peptides with enhanced biological activity and stability. Key therapeutic areas include:

  • Antimicrobial Peptides (AMPs): D-arginine-rich peptides often exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The cationic nature of the arginine side chain is crucial for the initial interaction with the negatively charged bacterial membrane, leading to membrane disruption and cell death. The D-enantiomer provides resistance to bacterial proteases.

  • Cell-Penetrating Peptides (CPPs): The guanidinium groups of arginine are key to the membrane-translocating properties of CPPs. These peptides can be used to deliver a variety of cargo molecules (e.g., small molecules, nucleic acids, proteins) into cells for therapeutic or diagnostic purposes. The use of D-arginine enhances the in vivo stability of these delivery vectors.

  • GnRH Antagonists: Peptides containing D-amino acids, including D-arginine, are utilized in the development of gonadotropin-releasing hormone (GnRH) antagonists like Cetrorelix, which are used in reproductive medicine and for the treatment of hormone-dependent cancers. While many modern syntheses of these molecules utilize an Fmoc-based strategy, the principles of incorporating D-amino acids remain central.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of Boc-protected arginine derivatives in solid-phase peptide synthesis. It is important to note that specific values can vary significantly based on the peptide sequence, coupling reagents, and reaction conditions.

Parameter Typical Value Range Notes
Coupling Efficiency 98-99.5%Coupling of arginine residues can sometimes be challenging due to steric hindrance. Double coupling or the use of potent activating agents may be necessary to achieve high efficiency.
Crude Peptide Purity (Post-Cleavage) 60-85%Dependent on the length and complexity of the peptide. The major impurities are often deletion sequences resulting from incomplete coupling.
Final Purity (Post-Purification) >95-98%Achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Overall Yield 10-40%Highly dependent on the number of coupling cycles and the efficiency of each step.

Table 1: Typical Quantitative Data for SPPS of D-Arginine Containing Peptides.

Peptide Type Example MIC Range (against bacteria) Notes
Antimicrobial Peptides 1-32 µg/mLThe Minimum Inhibitory Concentration (MIC) is a measure of the antimicrobial potency and varies depending on the bacterial strain and the specific peptide sequence.
Cell-Penetrating Peptides N/AEfficacy is typically measured by the efficiency of cargo delivery into cells, often quantified by fluorescence microscopy or flow cytometry.

Table 2: Representative Biological Activity of D-Arginine Containing Peptides.

Experimental Protocols

General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Antimicrobial Peptide

This protocol describes the manual synthesis of a hypothetical antimicrobial peptide on a MBHA (methylbenzhydrylamine) resin to yield a C-terminally amidated peptide.

1. Resin Swelling and Preparation:

  • Swell 1g of MBHA resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Wash the resin with dimethylformamide (DMF) (3 x 10 mL).

2. First Amino Acid Coupling (Boc-D-Arg(Z)2-OH):

  • In a separate vessel, dissolve Boc-D-Arg(Z)2-OH (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid mixture and pre-activate for 5 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes (pre-wash).

  • Drain and add fresh 50% TFA/DCM and react for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).

4. Neutralization:

  • Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2 repetitions).

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Peptide Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z groups from arginine). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Wash the peptide with cold ether and dry under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify the peptide by preparative RP-HPLC.

  • Analyze the purified peptide by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to determine the purity.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling (MBHA Resin) Coupling 2. Amino Acid Coupling (Boc-D-Arg(Z)2-OH + Activator) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 Neutralization 4. Neutralization (10% DIEA in DCM) Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 Loop Repeat for next amino acid Wash3->Loop Cleavage 5. Cleavage & Deprotection (Anhydrous HF) Loop->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

AMP_Mechanism cluster_membrane Bacterial Membrane (Negatively Charged) Membrane Phospholipid Bilayer Pore Pore Formation / Membrane Destabilization Membrane->Pore Hydrophobic Interaction & Insertion AMP Cationic AMP (D-Arg Rich) AMP->Membrane Electrostatic Attraction Lysis Cell Lysis & Death Pore->Lysis Leakage of Cellular Contents

Application Notes and Protocols: Manual vs. Automated Synthesis with Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and experimental protocols for the incorporation of the sterically hindered, non-proteinogenic amino acid Boc-D-Alg(Z)2-OH into peptide sequences using both manual and automated solid-phase peptide synthesis (SPPS) with Boc chemistry.

Introduction

This compound, with the systematic name (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid (CAS 1932279-96-3), is a complex amino acid derivative. Its bulky side-chain, protected by two benzyloxycarbonyl (Z) groups, presents significant steric hindrance. The successful incorporation of such residues is critical for the synthesis of novel peptides with unique structural and functional properties in drug discovery and development. This document outlines the key considerations and provides detailed protocols for both manual and automated synthesis strategies.

Comparison of Manual and Automated Synthesis

The choice between manual and automated synthesis for incorporating complex residues like this compound depends on factors such as scale, throughput, and the specific challenges posed by the peptide sequence.

ParameterManual SynthesisAutomated Synthesis
Flexibility & Optimization High. Allows for real-time adjustments, extended coupling times, and use of specialized reagents for difficult couplings. Ideal for troubleshooting and optimizing the incorporation of sterically hindered residues.Moderate to High. Modern synthesizers offer flexibility in protocols, including extended coupling times and variable temperatures. However, on-the-fly modifications can be less straightforward than in manual synthesis.
Throughput Low. Best suited for single or a small number of peptide syntheses.High. Capable of parallel synthesis of multiple peptides, significantly increasing throughput.
Reproducibility Operator-dependent. Can be variable due to human factors.High. Automated liquid handling and reaction control ensure high run-to-run consistency.
Reagent Consumption Can be optimized for minimal waste, especially on a small scale.Generally higher due to the need to prime lines and accommodate the internal volume of the synthesizer.
Time Efficiency Labor-intensive and time-consuming, with each cycle requiring manual intervention.Significantly faster due to automation of all steps, allowing for unattended operation.[1]
Error Potential Higher potential for human error in reagent addition, washing steps, and timing.Lowered potential for procedural errors due to programmed protocols.
Cost (Initial Investment) Low. Requires basic laboratory glassware and shakers.High. Requires a significant capital investment for the peptide synthesizer.
Yield & Purity Can achieve high yield and purity with careful optimization, especially for problematic sequences.Generally provides high yield and purity, though difficult couplings may require protocol optimization. Automation can lead to more successful synthesis outcomes by minimizing human error.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound using Boc-based solid-phase peptide synthesis. Due to the significant steric hindrance of this amino acid, extended coupling times and the use of potent activating agents are recommended.

Materials and Reagents
  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • This compound

  • Other Boc-protected amino acids

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: DIEA.

  • Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA).

  • Washing Solvents: DMF, DCM, IPA.

  • Cleavage Cocktail: HF/anisole (9:1) or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail.

Manual Synthesis Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Swell the resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.
  • Add the deprotection solution (50% TFA in DCM) and shake for 2 minutes.
  • Drain the solution.
  • Add fresh deprotection solution and shake for 30 minutes.
  • Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

3. Neutralization:

  • Add the neutralization solution (10% DIEA in DCM) and shake for 2 minutes. Repeat this step.
  • Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.
  • Pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Shake the reaction vessel for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.
  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (3x).

6. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF) for 20 minutes.
  • Wash the resin as in step 5.

7. Repeat Cycles:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with the cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
  • Dry the crude peptide under vacuum.

9. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument's software and capabilities.

1. Instrument Setup:

  • Load the appropriate resin into the reaction vessel.
  • Place vials containing this compound and other protected amino acids, activating agents, and solvents in the designated positions on the synthesizer.

2. Synthesis Program:

  • Create a synthesis protocol that includes the following steps for each cycle:
  • Washes: Program a series of washes with DMF and DCM before and after deprotection and coupling steps.
  • Deprotection: Use a 50% TFA in DCM solution. A standard protocol might include a short pre-wash followed by a longer deprotection step (e.g., 1 x 2 min and 1 x 20 min).
  • Neutralization: Program washes with a 10% DIEA in DCM or DMF solution.
  • Coupling: For the this compound residue, program an extended coupling time (e.g., 120-240 minutes). Use a potent activator like HBTU or HATU. Double coupling (repeating the coupling step) for this specific residue is highly recommended.
  • Capping: Include an optional capping step after the coupling of this compound to minimize deletion sequences.

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
  • Cleavage, deprotection, and purification are carried out manually as described in steps 8 and 9 of the manual protocol.

Visualizations

Manual_Synthesis_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling of This compound (HBTU/DIEA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Capping Capping (Optional) Wash3->Capping Repeat Repeat Cycle Wash3->Repeat Cleavage Cleavage & Deprotection (HF/Anisole) Wash3->Cleavage Capping->Repeat Capping->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Synthesis Workflow for this compound.

Automated_Synthesis_Workflow Start Start Automated Program Cycle Deprotection Wash Neutralization Wash Coupling Wash Start->Cycle Decision Last Amino Acid? Cycle->Decision SpecialCycle Deprotection Wash Neutralization Wash Extended/Double Coupling of this compound Wash Capping SpecialCycle->Decision Decision->Cycle No Decision->SpecialCycle Yes (if this compound) End End Program Decision->End Yes ManualCleavage Manual Cleavage & Purification End->ManualCleavage

Caption: Automated Synthesis Workflow Logic.

References

Post-Synthesis Modification of Peptides with D-Alanyl-L-Alanyl-Glycine (D-Alg) via Sortase A-Mediated Ligation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-synthesis modification of peptides is a powerful strategy to enhance their therapeutic properties, such as stability, bioavailability, and target affinity. The incorporation of unnatural amino acids, including D-amino acids, can render peptides resistant to proteolytic degradation, thereby prolonging their in vivo half-life.[1][2] This document provides detailed application notes and protocols for the site-specific, post-synthesis modification of a target peptide with the tripeptide D-alanyl-L-alanyl-glycine (D-Alg) using the robust and highly specific Sortase A-mediated ligation (SML) technology.

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the C-terminal LPXTG motif of a donor peptide and catalyzes the formation of a new peptide bond with an N-terminal glycine residue of an acceptor molecule.[3] This chemoenzymatic approach allows for the precise covalent conjugation of D-Alg to a target peptide under mild reaction conditions, ensuring the integrity of the peptide structure.

Applications in Drug Development:

The addition of a D-Alg moiety can be explored for various applications in drug development:

  • Enhanced Proteolytic Stability: The presence of a D-amino acid at the N-terminus of the modification can protect the peptide from degradation by exopeptidases.[1][4]

  • Modulation of Biological Activity: The modification may alter the peptide's interaction with its biological target, potentially leading to improved efficacy or altered signaling properties.

  • Improved Pharmacokinetic Profile: Increased stability can lead to a longer circulating half-life and improved overall pharmacokinetic properties.

Experimental Overview

The overall workflow for the post-synthesis modification of a target peptide with D-Alg involves three main stages:

  • Preparation of Reactants:

    • Chemical synthesis of the Gly-D-Ala-L-Ala-Gly-NH₂ (G-D-Alg) peptide nucleophile.

    • Recombinant expression and purification of the target peptide bearing a C-terminal LPETG recognition motif and a hexahistidine (His6) tag for purification (TargetPeptide-LPETG-His6).

    • Expression and purification of Sortase A enzyme.

  • Sortase A-Mediated Ligation (SML):

    • Incubation of the TargetPeptide-LPETG-His6 and G-D-Alg with Sortase A to catalyze the ligation reaction.

  • Purification and Analysis of the Modified Peptide:

    • Purification of the D-Alg-modified peptide from the reaction mixture using affinity and reverse-phase chromatography.

    • Characterization and purity assessment of the final product by HPLC and mass spectrometry.

G cluster_0 Reactant Preparation cluster_1 Enzymatic Ligation cluster_2 Product Analysis p1 Synthesis of Gly-D-Ala-L-Ala-Gly-NH₂ ligation Sortase A-Mediated Ligation p1->ligation p2 Expression & Purification of TargetPeptide-LPETG-His6 p2->ligation p3 Expression & Purification of Sortase A p3->ligation purification Purification of Modified Peptide ligation->purification analysis HPLC & Mass Spec Analysis purification->analysis

Figure 1: Experimental workflow for the post-synthesis modification of a peptide with D-Alg.

Quantitative Data Summary

The efficiency of the Sortase A-mediated ligation and the purity of the final product can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following tables provide representative data for a typical ligation reaction.

Table 1: Sortase A-Mediated Ligation Reaction Parameters
Parameter Value
TargetPeptide-LPETG-His6 Concentration200 µM
Gly-D-Ala-L-Ala-Gly-NH₂ Concentration1 mM (5-fold excess)
Sortase A Concentration20 µM
Reaction Buffer50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
Reaction Temperature25°C
Reaction Time4 hours
Table 2: Ligation Efficiency and Product Purity
Parameter Result
Ligation Yield (based on HPLC peak area)
- TargetPeptide-LPETG-His6 (unreacted)~10%
- D-Alg-Modified Peptide (product)~85%
- Hydrolyzed Target Peptide (side-product)~5%
Purity of Modified Peptide (after purification) >98%
Observed Mass (by Mass Spectrometry) Corresponds to the theoretical mass of the D-Alg modified peptide

Detailed Experimental Protocols

Synthesis of Gly-D-Ala-L-Ala-Gly-NH₂ (G-D-Alg)

The G-D-Alg peptide is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-L-Ala-OH, Fmoc-D-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Protocol:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Deprotect the Fmoc group with 20% piperidine in DMF.

  • Couple the first amino acid (Fmoc-Gly-OH) using DIC and OxymaPure in DMF.

  • Repeat the deprotection and coupling steps for Fmoc-L-Ala-OH, Fmoc-D-Ala-OH, and Fmoc-Gly-OH in sequence.

  • After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide.

  • Purify the G-D-Alg peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.

Expression and Purification of TargetPeptide-LPETG-His6 and Sortase A

Both the target peptide and Sortase A are expressed in E. coli and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vectors for TargetPeptide-LPETG-His6 and His6-tagged Sortase A

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA resin

Protocol:

  • Transform the respective expression plasmids into E. coli BL21(DE3).

  • Grow the bacterial culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE for purity.

  • Buffer exchange the purified proteins into a suitable storage buffer (e.g., PBS) and store at -80°C.

Sortase A-Mediated Ligation of D-Alg to the Target Peptide

Materials:

  • Purified TargetPeptide-LPETG-His6

  • Purified Gly-D-Ala-L-Ala-Gly-NH₂

  • Purified Sortase A

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Protocol:

  • Set up the ligation reaction in a microcentrifuge tube by combining the TargetPeptide-LPETG-His6 (final concentration 200 µM), Gly-D-Ala-L-Ala-Gly-NH₂ (final concentration 1 mM), and Sortase A (final concentration 20 µM) in the sortase reaction buffer.

  • Incubate the reaction mixture at 25°C for 4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Quench the reaction by adding an excess of EDTA to chelate the Ca²⁺ ions or by acidifying with TFA.

Purification and Analysis of the D-Alg Modified Peptide

Protocol:

  • Purification:

    • The ligated product can be purified from the unreacted starting materials and Sortase A using a combination of Ni-NTA affinity chromatography (to remove the His-tagged Sortase A and unreacted TargetPeptide-LPETG-His6) and RP-HPLC for final polishing and buffer exchange.

  • Analysis:

    • RP-HPLC: Analyze the purified product on an analytical RP-HPLC column to assess its purity. The modified peptide should have a different retention time compared to the starting materials.

    • Mass Spectrometry: Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated mass of the TargetPeptide-D-Ala-L-Ala-Gly-NH₂.[5]

Application Example: Modulation of GPCR Signaling

Many therapeutic peptides act as agonists or antagonists of G protein-coupled receptors (GPCRs).[6][7] The modification of a peptide drug with D-Alg could potentially alter its interaction with a target GPCR, leading to changes in the downstream signaling cascade. For instance, the modification could enhance the peptide's binding affinity or stabilize a receptor conformation that favors a specific signaling pathway (biased agonism).

G Peptide D-Alg Modified Peptide GPCR GPCR Peptide->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2: Generalized GPCR signaling pathway modulated by a modified peptide.

The D-Alg modified peptide binds to its target GPCR on the cell surface.[8] This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. The activated G protein dissociates into its Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins, such as adenylyl cyclase. This results in the production of second messengers, like cyclic AMP (cAMP), which propagate the signal within the cell, ultimately leading to a specific cellular response. The nature of the D-Alg modification can influence the affinity and efficacy of the peptide at the GPCR, potentially altering the magnitude or duration of the signaling output.[9]

Troubleshooting

Problem Possible Cause Solution
Low Ligation Yield Inefficient Sortase A activity- Verify Sortase A activity with a control reaction. - Ensure the presence of Ca²⁺ in the reaction buffer. - Optimize reaction time and temperature.
Poor accessibility of the LPETG tag or N-terminal glycine- If the target is a large protein, consider adding a flexible linker (e.g., (GGGGS)n) before the LPETG tag.
Substrate degradation- Add protease inhibitors to the reaction mixture.
Multiple Peaks in HPLC after Purification Incomplete reaction or side reactions- Optimize ligation reaction time. - Improve purification strategy, e.g., by using orthogonal chromatography methods.
Peptide aggregation- Perform ligation and purification in the presence of mild detergents or denaturants.
Incorrect Mass in Mass Spectrometry Incomplete cleavage during SPPS- Optimize cleavage conditions.
Unwanted side-modifications- Ensure proper protection of reactive amino acid side chains during synthesis.

Conclusion

Sortase A-mediated ligation is a versatile and efficient method for the post-synthesis modification of peptides with D-Alg. This approach offers a high degree of specificity and proceeds under mild conditions, making it suitable for a wide range of peptide substrates. The incorporation of D-amino acids via this method holds significant potential for improving the therapeutic properties of peptide-based drugs. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement this powerful technology in their research.

References

Application Notes and Protocols for the Synthesis of Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic protocol for Boc-D-Alg(Z)₂-OH, a protected, non-natural amino acid derivative. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is a well-researched, multi-step procedure based on established methodologies for the synthesis of analogous compounds, particularly those involving guanidinylation of phenylalanine derivatives and subsequent protection.

The core of this protocol revolves around the synthesis of the D-α-amino-β-(4-guanidinophenyl)propionic acid (D-Alg) moiety, followed by the orthogonal protection of the guanidino and α-amino functional groups. The final compound, Boc-D-Alg(Z)₂-OH, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified biological activity and stability. Phenylalanine derivatives containing a guanidino group are of significant interest in medicinal chemistry, notably in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists[1].

Proposed Synthetic Pathway

The synthesis of Boc-D-Alg(Z)₂-OH can be envisioned in a three-step sequence starting from the commercially available Boc-D-p-aminophenylalanine. The proposed workflow is as follows:

  • Guanidinylation: Conversion of the p-amino group of Boc-D-p-aminophenylalanine to a guanidino group.

  • Z-Protection: Protection of the newly formed guanidino group with two benzyloxycarbonyl (Z) groups.

  • Final Product: The resulting molecule is the target compound, Boc-D-Alg(Z)₂-OH.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Proposed Synthesis of Boc-D-Alg(Z)2-OH Boc-D-p-aminophenylalanine Boc-D-p-aminophenylalanine Guanidinylated Intermediate Guanidinylated Intermediate Boc-D-p-aminophenylalanine->Guanidinylated Intermediate  1. Guanidinylation This compound This compound Guanidinylated Intermediate->this compound  2. Z-Protection

Caption: Proposed synthetic workflow for Boc-D-Alg(Z)₂-OH.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Guanidinylation of Boc-D-p-aminophenylalanine

This procedure is adapted from methods for the guanidinylation of aromatic amines.

  • Materials:

    • Boc-D-p-aminophenylalanine

    • 1H-Pyrazole-1-carboxamidine hydrochloride

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve Boc-D-p-aminophenylalanine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 50 °C for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the guanidinylated intermediate.

Step 2: Z-Protection of the Guanidino Group

This protocol is based on standard procedures for the protection of guanidino groups.

  • Materials:

    • Guanidinylated intermediate from Step 1

    • Benzyl chloroformate (Z-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

  • Procedure:

    • Dissolve the guanidinylated intermediate (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (3.0 eq) to the solution.

    • Slowly add benzyl chloroformate (2.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to yield the final product, Boc-D-Alg(Z)₂-OH.

Data Presentation

The following table summarizes the proposed reaction conditions and expected outcomes for each synthetic step. The yields are estimates based on analogous reactions reported in the literature.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1Guanidinylation1H-Pyrazole-1-carboxamidine HCl, DIPEADMF502470-85
2Z-ProtectionBenzyl chloroformate, NaHCO₃Dioxane/Water0 to RT1265-80

Application in Biological Systems: GnRH Signaling

Amino acids with guanidino-phenyl groups, such as D-Alg, are utilized in the synthesis of peptide-based therapeutics, including GnRH antagonists. These antagonists competitively bind to the GnRH receptor in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action is crucial in the treatment of hormone-dependent diseases.

The diagram below illustrates the signaling pathway of the GnRH receptor and the point of inhibition by antagonists.

G cluster_0 GnRH Receptor Signaling Pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq_11 Gq/11 GnRHR->Gq_11 activates Antagonist Antagonist (e.g., peptide with D-Alg) Antagonist->GnRHR Inhibition PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates MAPK MAPK Cascade PKC->MAPK activates Gene_Transcription Gene Transcription (LH & FSH β-subunits) MAPK->Gene_Transcription leads to

Caption: GnRH receptor signaling pathway and antagonist inhibition.

References

Troubleshooting & Optimization

Preventing side reactions with Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Boc-D-Alg(Z)₂-OH in their experiments. For the purposes of this guide, Alg is treated as an arginine-like amino acid with a guanidino side chain , as the di-benzyloxycarbonyl ((Z)₂) protection is characteristic of arginine derivatives such as Boc-D-Arg(Z)₂-OH.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Alg(Z)₂-OH and what is its primary application?

Boc-D-Alg(Z)₂-OH is a derivative of a D-amino acid with a guanidino side chain, likely an arginine analog. It is used in solid-phase peptide synthesis (SPPS).[1] The N-α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidino group is protected by two benzyloxycarbonyl (Z) groups. This dual protection scheme allows for controlled, stepwise synthesis of peptides.

Q2: Why are both Boc and Z protecting groups used?

This is a common strategy in Boc-based SPPS. The Boc group is a temporary protecting group for the α-amino group and is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[2][3] The Z groups on the side chain are more stable to acid and are considered permanent protecting groups that are removed at the final step of synthesis, typically with a very strong acid like hydrogen fluoride (HF).[4] This orthogonal protection strategy prevents unwanted reactions at the side chain during peptide elongation.[5]

Q3: What are the storage recommendations for Boc-D-Alg(Z)₂-OH?

As with most protected amino acids, it is recommended to store Boc-D-Alg(Z)₂-OH in a cool, dry place. For long-term storage, temperatures of 2-8°C are often recommended to maintain its stability and prevent degradation.

Troubleshooting Guide: Preventing Side Reactions

This section addresses specific issues that may arise during peptide synthesis using Boc-D-Alg(Z)₂-OH.

Issue 1: Incomplete removal of the Boc group.

  • Symptom: Failure of the subsequent amino acid to couple efficiently, leading to a truncated peptide sequence.

  • Cause: Insufficient exposure to the deprotection reagent (TFA) or degradation of the reagent.

  • Solution:

    • Ensure the use of a fresh solution of 50% TFA in dichloromethane (DCM).[2]

    • Increase the deprotection time from the standard 20-30 minutes to 45-60 minutes.

    • Perform a second TFA treatment to ensure complete deprotection.

    • After deprotection, thoroughly wash the resin with DCM and isopropanol to remove residual TFA before neutralization.[2]

Issue 2: Side reactions during final cleavage and deprotection.

  • Symptom: Presence of unexpected masses in the final product upon analysis by mass spectrometry, indicating modification of the peptide.

  • Cause: The highly reactive carbocations generated during the acidic cleavage of the Boc and Z groups can cause alkylation of sensitive amino acid residues like tryptophan and methionine.[2]

  • Solution:

    • Use a "scavenger" cocktail in the cleavage reagent (e.g., HF or TFMSA) to trap these reactive species.[6] The choice of scavengers depends on the peptide sequence.

    • For peptides containing tryptophan, the addition of a thiol-based scavenger like dithiothreitol (DTT) or dithioethane (DTE) is recommended.[5]

    • Anisole is a commonly used scavenger to prevent the alkylation of tryptophan.[6]

Issue 3: Formation of ornithine from the arginine-like residue.

  • Symptom: A mass corresponding to the desired peptide minus the guanidino group of the Alg residue is observed.

  • Cause: This can be a side reaction during the final cleavage, particularly when using older protecting group strategies for arginine, such as the nitro (NO₂) group.[1][5] While less common with the di-Z protection, it can still occur under harsh cleavage conditions.

  • Solution:

    • Optimize the cleavage conditions, particularly the time and temperature. Lowering the temperature can sometimes reduce the rate of side reactions.[6]

    • Ensure the use of appropriate scavengers in the cleavage cocktail.

Issue 4: Racemization of the amino acid during coupling.

  • Symptom: The final peptide contains a mixture of diastereomers, which can be difficult to separate by HPLC.

  • Cause: The activation of the carboxylic acid group for coupling can sometimes lead to the formation of an oxazolone intermediate, which is prone to racemization.[3]

  • Solution:

    • Add a racemization-suppressing agent, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu), to the coupling reaction.[3]

    • Use modern coupling reagents that incorporate a racemization suppressant in their structure, such as HBTU or HATU.

Quantitative Data Summary

Table 1: Common Scavenger Cocktails for HF Cleavage

Peptide ContainsScavenger Cocktail CompositionPurpose
CysteineAnisole (10-20%)Prevents alkylation of the thiol group.
MethionineAnisole (10-20%), Dithiothreitol (DTT) (1-2%)Prevents S-alkylation and reduces methionine sulfoxide.
TryptophanAnisole (10-20%), Dithioethane (DTE) (1-2%)Prevents alkylation of the indole ring.[5]
TyrosineAnisole (10-20%)Prevents benzylation of the phenol ring.

Table 2: Comparison of Boc Deprotection Conditions

ReagentConcentrationTimeEfficacyNotes
Trifluoroacetic Acid (TFA)50% in DCM20-30 minHighStandard procedure.[2]
HCl in Dioxane1-2 M30-60 minHighCan be used as an alternative to TFA to avoid potential trifluoroacetylation.[]

Experimental Protocols

Protocol 1: Boc Deprotection

  • Swell the peptide-resin in dichloromethane (DCM) for 15 minutes.

  • Drain the DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DCM (3 times) and isopropanol (2 times).[2]

  • Proceed to the neutralization step.

Protocol 2: Neutralization and Coupling

  • Wash the deprotected resin with DCM (3 times).

  • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2 times).

  • Wash the resin with DCM (5 times) to remove excess base.

  • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.[6]

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger cocktail (see Table 1). Anisole is a common choice.[6]

  • Cool the reaction vessel to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide with cold diethyl ether to precipitate the product and remove the scavengers.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dry the crude peptide under vacuum.

Visualizations

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash cycle Repeat Cycle wash->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (HF + Scavengers) cycle->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Side_Reaction_Prevention cleavage Acidic Cleavage (e.g., HF) carbocation Reactive Carbocations Formed (e.g., t-butyl cation) cleavage->carbocation scavenger Scavenger Added (e.g., Anisole, DTT) cleavage->scavenger side_reaction Side Reaction (Alkylation of Trp, Met, etc.) carbocation->side_reaction No Scavenger trapping Carbocation Trapping carbocation->trapping With Scavenger desired_product Desired Peptide scavenger->trapping trapping->desired_product

Caption: Logic diagram for preventing side reactions during cleavage.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving the sterically hindered, protected amino acid Boc-D-Alg(Z)₂-OH. The nomenclature "Alg" is treated herein as a likely synonym or typographical variation for a guanidino-containing amino acid, with the troubleshooting advice centered on the well-documented Boc-D-Arg(Z)₂-OH.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Alg(Z)₂-OH and why is its coupling often challenging?

A1: Boc-D-Alg(Z)₂-OH is understood to be Nα-tert-butyloxycarbonyl-Nδ,Nω-bis(benzyloxycarbonyl)-D-arginine. It is a D-amino acid derivative where the alpha-amino group is protected by a Boc group, and the side-chain guanidino group is protected by two bulky benzyloxycarbonyl (Z) groups. This extensive protection on the side chain creates significant steric hindrance, which can impede the approach of the incoming nucleophile (the N-terminus of the peptide chain) and the activation of the carboxyl group, leading to incomplete coupling reactions.

Q2: How can I confirm that the coupling of Boc-D-Alg(Z)₂-OH is incomplete?

A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test) or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A positive result (e.g., a blue color with the Kaiser test for primary amines) indicates the presence of unreacted free amino groups on the resin, signifying a failed or incomplete coupling step. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the formation of the product.

Q3: Are there specific coupling reagents that are recommended for such a sterically hindered amino acid?

A3: Yes, for sterically demanding couplings, more potent activating reagents are generally required. Standard carbodiimide reagents like DCC or DIC alone may be insufficient. The use of phosphonium salts such as PyBOP®, PyAOP®, or uronium/aminium salts like HATU, HCTU, and COMU® is highly recommended.[1] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Q4: Can changing the reaction conditions improve the coupling efficiency?

A4: Absolutely. Optimizing reaction conditions is a critical step. This can include:

  • Increasing the reaction time: Allowing the reaction to proceed for a longer duration (e.g., 4-24 hours) can help drive the coupling to completion.

  • Elevating the temperature: Gently heating the reaction mixture (e.g., to 30-50°C) can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, such as racemization.

  • Using a suitable solvent: Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are effective at solvating the peptide chain and reagents, which can help to reduce aggregation and improve reaction kinetics.

Q5: What are the potential side reactions when coupling Boc-D-Alg(Z)₂-OH?

A5: Besides incomplete coupling, potential side reactions include:

  • Racemization: The chiral center of the amino acid can epimerize under basic conditions or with prolonged activation times, especially at elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can help to suppress racemization.

  • Guanidinylation: With uronium/aminium-based coupling reagents like HBTU or HATU, there is a possibility of the reagent reacting directly with the N-terminal amine of the peptide, leading to a guanidinylated and capped chain.[2] This is more likely if the carboxylic acid activation is slow.

  • Protecting group instability: While the Boc and Z groups are generally stable under standard coupling conditions, prolonged exposure to certain reagents or elevated temperatures could potentially lead to their partial cleavage, although this is less common.

Troubleshooting Guide for Incomplete Coupling

This guide provides a systematic approach to diagnose and resolve incomplete coupling of Boc-D-Alg(Z)₂-OH.

Step 1: Initial Assessment and Confirmation of Incomplete Coupling

  • Action: Perform a qualitative test (e.g., Kaiser test for SPPS) or chromatographic analysis (TLC/HPLC for solution phase) to confirm the presence of unreacted starting material.

  • Interpretation: A positive result confirms incomplete coupling and the need for troubleshooting.

Step 2: Re-evaluate the Coupling Reagent and Additives

  • Problem: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

  • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like DIC, consider adding an activating agent like HOBt or OxymaPure®. For highly challenging couplings, it is recommended to use a phosphonium or uronium/aminium salt.

  • Recommendation: Utilize HATU or COMU® as they are known for their high coupling efficiency with hindered amino acids.

Step 3: Optimize Reaction Conditions

  • Problem: The reaction kinetics may be too slow under standard conditions.

  • Solutions:

    • Increase Equivalents: Use a higher excess of the Boc-D-Alg(Z)₂-OH and the coupling reagent (e.g., 2-4 equivalents relative to the free amine).

    • Extend Reaction Time: Double the initial coupling time. Monitor the reaction progress if possible.

    • Increase Temperature: Raise the reaction temperature to 30-40°C. Monitor for potential side reactions.

    • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture (e.g., DMF/DMSO).

Step 4: Double Coupling

  • Action: If incomplete coupling is detected after the initial reaction, perform a second coupling step. After the first coupling, wash the resin thoroughly and then repeat the entire coupling procedure with a fresh solution of the amino acid and coupling reagents.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the properties of common coupling reagents suitable for hindered amino acids.

Coupling ReagentReagent TypeKey AdvantagesPotential Drawbacks
DCC/DIC CarbodiimideCost-effectiveLower reactivity for hindered couplings; DCC byproduct (DCU) is insoluble.
HBTU/TBTU Uronium/AminiumHigh efficiency, fast reactions.Can cause guanidinylation of the N-terminus if used in excess.
HATU Uronium/AminiumVery high reactivity, low racemization, effective for hindered couplings.Higher cost, potential for guanidinylation.
COMU® Uronium/AminiumHigh reactivity comparable to HATU, safer (non-explosive byproducts), better solubility.Higher cost.
PyBOP® PhosphoniumHigh coupling efficiency, byproducts are less hazardous than those from BOP.
PyAOP® PhosphoniumHighly effective, especially for N-methylated or other hindered amino acids.Higher cost.

Experimental Protocols

Protocol 1: Standard DIC/OxymaPure® Coupling (for SPPS)

  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Deprotection: If necessary, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Alg(Z)₂-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

  • Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, proceed to a second coupling (Protocol 3).

Protocol 2: High-Efficiency HATU Coupling (for SPPS)

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Alg(Z)₂-OH (2 eq.) and HATU (1.95 eq.) in DMF.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (4 eq.) to the resin, followed immediately by the amino acid/HATU solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Double Coupling Procedure

  • After the initial coupling reaction (e.g., Protocol 1 or 2), wash the resin thoroughly with DMF (3x).

  • Repeat the coupling protocol (e.g., Protocol 1 or 2) with fresh reagents.

  • After the second coupling, perform a final Kaiser test to confirm the completion of the reaction.

Mandatory Visualizations

Troubleshooting_Incomplete_Coupling start Incomplete Coupling of Boc-D-Alg(Z)2-OH Detected check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent reagent_ok Is a potent reagent (e.g., HATU, COMU) being used? check_reagent->reagent_ok switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) reagent_ok->switch_reagent No optimize_conditions Step 2: Optimize Reaction Conditions reagent_ok->optimize_conditions Yes switch_reagent->optimize_conditions increase_equivalents Increase equivalents of amino acid and coupling reagent optimize_conditions->increase_equivalents extend_time Extend reaction time increase_equivalents->extend_time increase_temp Increase temperature (e.g., 30-40°C) extend_time->increase_temp double_couple Step 3: Perform a Double Coupling increase_temp->double_couple final_check Step 4: Final Coupling Check double_couple->final_check success Coupling Successful final_check->success Negative Kaiser Test failure Consult Further (Consider alternative strategies) final_check->failure Positive Kaiser Test

Caption: Troubleshooting workflow for incomplete coupling.

Boc_D_Alg_Z2_OH_Structure cluster_Boc Boc Group cluster_backbone D-Arginine Backbone cluster_sidechain Side Chain cluster_Z Z Group (x2) Boc (CH3)3C-O-C=O N NH Boc->N Ca CαH N->Ca C COOH Ca->C CH2_1 CH2 Ca->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 NH_side NH CH2_3->NH_side C_guan C NH_side->C_guan NH_Z1 NH-Z C_guan->NH_Z1 N_Z2 =N-Z C_guan->N_Z2 Z C6H5-CH2-O-C=O NH_Z1->Z Z Group N_Z2->Z Z Group

References

Technical Support Center: Deprotection of Z-groups from Arginine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from arginine analogs. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical step in peptide synthesis and medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of Z-groups from arginine analogs, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Catalyst poisoning: The palladium catalyst (in catalytic hydrogenation) may be poisoned by sulfur-containing compounds or other impurities. 2. Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction. 3. Poor catalyst activity: The catalyst may be old or of poor quality. 4. Steric hindrance: The Z-group may be sterically inaccessible, especially in complex molecules. 5. Inadequate hydrogen pressure or dispersion: Insufficient hydrogen pressure or poor mixing can lead to slow or incomplete reaction.1. Use purified reagents and solvents. Consider pre-treating the substrate with a scavenger resin if sulfur contamination is suspected. 2. Increase the catalyst loading. A typical starting point is 10-20 mol% of Pd/C. 3. Use fresh, high-quality catalyst. 4. Increase reaction temperature and/or pressure. Consider using a different deprotection method, such as strong acid cleavage. 5. Ensure vigorous stirring and adequate hydrogen pressure (typically 1-4 atm).
Formation of Side Products 1. Ornithine formation: Cleavage of the guanidinium group can occur under harsh acidic conditions or during prolonged hydrogenation.[1] 2. Alkylation of sensitive residues: Cationic species generated during acidic cleavage can modify electron-rich amino acids like tryptophan and tyrosine.[1][2] 3. δ-Lactam formation: This is a common side reaction for arginine, particularly during activation, but can also be a concern under certain deprotection conditions.[3] 4. Sulfonation: If sulfonyl-based protecting groups are present elsewhere in the molecule, their cleavage can lead to sulfonation of hydroxy-amino acids like serine and threonine.[4]1. Use milder deprotection conditions. For hydrogenation, ensure the reaction is not run for an excessively long time. For acidic cleavage, carefully control the reaction time and temperature. 2. Use scavengers in the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), thioanisole, and water.[2][5] 3. Optimize pH and reaction conditions. This side reaction is more prevalent during coupling steps but maintaining neutral or slightly acidic conditions during workup can be beneficial.[3] 4. Employ orthogonal protecting group strategies. If sulfonyl groups are present, ensure their removal conditions do not affect other parts of the molecule. The use of specific scavengers can also mitigate this.[4]
Low Yield 1. Product degradation: The deprotected arginine analog may be unstable under the reaction or workup conditions. 2. Adsorption to catalyst: The product can adsorb to the palladium catalyst, leading to losses during filtration. 3. Difficult purification: The polarity of the deprotected arginine analog can make it difficult to isolate from the reaction mixture.1. Use the mildest effective deprotection conditions. Minimize reaction time and maintain low temperatures where possible. 2. After filtration, wash the catalyst thoroughly with a polar solvent (e.g., methanol, water, or dilute acetic acid) to recover adsorbed product. 3. Employ appropriate purification techniques. Ion-exchange chromatography or reverse-phase HPLC are often necessary for purifying polar arginine analogs.
Reaction Stalls 1. Incomplete dissolution of substrate: The Z-protected arginine analog may not be fully dissolved in the reaction solvent. 2. Deactivation of catalyst over time: The catalyst may slowly become inactive during the course of the reaction.1. Choose a solvent system that fully dissolves the starting material. A mixture of solvents may be necessary (e.g., MeOH/H2O, DMF, or THF). 2. Add a fresh portion of catalyst if the reaction stalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting a Z-group from an arginine analog?

A1: The two most common methods are:

  • Catalytic Hydrogenolysis: This is often the preferred method as it is generally clean and mild. It involves reacting the Z-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[6]

  • Acidolysis: Strong acids can cleave the Z-group. Common reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), and liquid hydrogen fluoride (HF).[6][7] This method is often used when the molecule contains other functional groups that are sensitive to hydrogenation.

Q2: How do I choose between catalytic hydrogenolysis and acidolysis?

A2: The choice depends on the overall structure of your arginine analog:

  • Choose catalytic hydrogenolysis if: Your molecule does not contain other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems) and is soluble in common hydrogenation solvents (e.g., methanol, ethanol, THF).

  • Choose acidolysis if: Your molecule is sensitive to reduction or contains other protecting groups that are labile to hydrogenation. Be mindful of potential side reactions with acid-sensitive groups in your molecule.

Q3: What are scavengers and why are they important in Z-group deprotection?

A3: Scavengers are reagents added to the reaction mixture, particularly during acidic deprotection, to "trap" reactive cationic species that are generated. The benzylic carbocation released from the Z-group can cause unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and tyrosine.[1][2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Q4: My Z-protected arginine analog is not soluble in methanol for hydrogenation. What should I do?

A4: You can try a different solvent or a solvent mixture. Dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water can be effective. In some cases, adding a small amount of acetic acid can improve solubility and reaction rate, but be cautious as it can also promote side reactions.

Q5: Can I use transfer hydrogenation to deprotect the Z-group?

A5: Yes, transfer hydrogenation is a viable alternative to using hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene, used with a palladium catalyst. This method can be advantageous for safety and convenience as it avoids the need for a pressurized hydrogen gas setup.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of Z-Arginine Analog

Materials:

  • Z-protected arginine analog

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply or balloon

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected arginine analog in a suitable solvent (e.g., methanol) in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon or from a cylinder at 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected arginine analog.

  • Purify the product as necessary (e.g., by chromatography or recrystallization).

Protocol 2: Acidolytic Deprotection of Z-Arginine Analog with HBr in Acetic Acid

Materials:

  • Z-protected arginine analog

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Scavenger (e.g., thioanisole, optional)

  • Anhydrous diethyl ether

  • Reaction flask

  • Stirring apparatus

  • Centrifugation or filtration setup

Procedure:

  • Dissolve the Z-protected arginine analog in a minimal amount of glacial acetic acid in a reaction flask.

  • If the molecule contains sensitive residues, add a scavenger (e.g., thioanisole).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for the required time (typically 30-60 minutes, monitor by TLC or LC-MS).

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with diethyl ether to remove residual reagents.

  • Dry the product under vacuum.

  • Purify the product as necessary.

Visualizations

Deprotection_Workflow cluster_start Start cluster_decision Method Selection cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis cluster_end Outcome start Z-Protected Arginine Analog decision Molecule Sensitive to Reduction? start->decision hydrogenolysis H2, Pd/C decision->hydrogenolysis No acidolysis HBr/AcOH or TFA + Scavengers decision->acidolysis Yes h_check Complete Deprotection? hydrogenolysis->h_check end_success Deprotected Product h_check->end_success Yes end_troubleshoot Troubleshoot Reaction h_check->end_troubleshoot No a_check Side Products Formed? acidolysis->a_check a_check->end_success No a_check->end_troubleshoot Yes

Caption: A workflow for selecting and troubleshooting Z-group deprotection methods.

Side_Reactions cluster_deprotection Acidic Deprotection cluster_intermediates Reactive Intermediates cluster_side_products Potential Side Products deprotection Z-Arg-R + Strong Acid benzyl_cation Benzyl Cation deprotection->benzyl_cation protonated_guanidinium Protonated Guanidinium deprotection->protonated_guanidinium alkylation Alkylation of Trp/Tyr benzyl_cation->alkylation ornithine Ornithine Formation protonated_guanidinium->ornithine Harsh Conditions

Caption: Common side reactions during acidic deprotection of Z-arginine.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-D-Arg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing the protected amino acid Boc-D-Arg(Z)₂-OH. The bulky and hydrophobic nature of the di-benzyloxycarbonyl ((Z)₂) protecting groups on the arginine side chain can often lead to challenges in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Arg(Z)₂-OH, and why might it cause peptide aggregation?

A1: Boc-D-Arg(Z)₂-OH is a derivative of the amino acid Arginine (Arg). The 'Boc' (tert-butyloxycarbonyl) group protects the alpha-amino group, while the two 'Z' (benzyloxycarbonyl) groups protect the guanidinium side chain. These Z groups are large, aromatic, and highly hydrophobic. During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, these bulky, nonpolar groups can promote strong intermolecular hydrophobic interactions and hydrogen bonding between peptide chains, leading to the formation of insoluble aggregates on the resin.[1] This aggregation can hinder subsequent deprotection and coupling steps, resulting in incomplete reactions and low yields of the desired peptide.[2]

Q2: How can I detect if my peptide is aggregating on the resin?

A2: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, indicating unreacted free amines.[3] Similarly, Fmoc deprotection may be slow or incomplete.

  • Physical Clumping: The resin may appear clumpy or sticky.

  • Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.

Q3: Can the choice of solid support (resin) help prevent aggregation?

A3: Yes, the choice of resin is a critical first step. For peptides prone to aggregation, consider the following:

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[4]

  • Resins with Good Swelling Properties: Resins like PEG (polyethylene glycol) based supports (e.g., NovaSyn® TG, NovaPEG) have better swelling properties in a wider range of solvents, which can help to solvate the growing peptide chain more effectively and disrupt aggregation.[5]

Troubleshooting Guide

Issue 1: Incomplete Coupling or Deprotection Steps

When you encounter incomplete reactions, particularly after the introduction of Boc-D-Arg(Z)₂-OH or in a sequence containing it, aggregation is a likely cause. The following table summarizes strategies to address this issue.

StrategyRecommendationRationale
Solvent Modification Switch from standard DMF to NMP or a 1:1 mixture of DMF/DMSO. Consider using a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[6]NMP and DMSO have better solvating properties for aggregated peptides. The "magic mixture" is known to be effective for difficult, hydrophobic sequences.[6]
Increased Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).Increased temperature can provide the energy needed to disrupt secondary structures and improve reaction kinetics.
Use of Chaotropic Agents Add chaotropic salts like LiCl or KSCN (0.4-0.8 M) to the coupling reaction.[5][7]These salts disrupt the hydrogen bond networks that contribute to the formation of stable secondary structures like β-sheets, thereby reducing aggregation.[6]
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.[8]If the first coupling was incomplete due to aggregation, a second coupling might drive the reaction to completion.
More Potent Coupling Reagents Use a more powerful activating agent such as HATU or HCTU.[9]These reagents can increase the rate of the coupling reaction, which can be beneficial when dealing with sterically hindered or aggregated sequences.
Issue 2: Poor Solubility of the Cleaved Peptide

Even if the synthesis proceeds, the final peptide may be difficult to dissolve after cleavage and purification due to its hydrophobic nature.

StrategyRecommendationRationale
pH Adjustment For peptides with a net charge, adjust the pH of the solvent. For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[10]By moving the pH away from the peptide's isoelectric point, you increase its net charge, leading to electrostatic repulsion between molecules and improved solubility.
Use of Organic Co-solvents Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add your aqueous buffer.[10]These solvents are effective at disrupting hydrophobic interactions that cause aggregation in aqueous solutions.
Sonication Use a sonication bath to aid in the dissolution of the peptide.[10]Sonication provides energy to break up small aggregates and promote solvation.

Experimental Protocols

Protocol 1: Coupling with a Chaotropic Salt

This protocol is for a manual coupling step when aggregation is suspected.

  • After the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • Prepare a 0.4 M solution of LiCl in DMF.

  • Wash the resin with the 0.4 M LiCl/DMF solution (2 x 10 mL/g resin).[5]

  • Prepare the activated amino acid solution. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of an activating agent (e.g., HCTU) in DMF. Add 6 equivalents of a base like DIPEA.

  • Add the activated amino acid solution to the resin.

  • Add enough 0.4 M LiCl/DMF to the reaction vessel to ensure the resin is well-suspended.

  • Allow the reaction to proceed for 1-2 hours.

  • Monitor the reaction for completion using the ninhydrin test.[3]

  • After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.

Protocol 2: Test Cleavage to Monitor Synthesis

For peptide sequences longer than 20 amino acids, it is recommended to perform small test cleavages to monitor the progress of the synthesis.[8]

  • After a critical coupling step, take a small sample of the peptide-resin (approx. 10-20 mg).

  • Wash the resin sample with DCM (3 x 1 mL).

  • Dry the resin under a stream of nitrogen.

  • Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).

  • Let the cleavage reaction proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the crude peptide by LC-MS to check the mass and purity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting aggregation issues during the synthesis of peptides containing Boc-D-Arg(Z)₂-OH.

G start Start Synthesis of Boc-D-Arg(Z)2-OH Peptide check_reaction Monitor Coupling/Deprotection (e.g., Ninhydrin Test) start->check_reaction reaction_ok Reaction Complete? check_reaction->reaction_ok incomplete_reaction Incomplete Reaction: Aggregation Suspected reaction_ok->incomplete_reaction No continue_synthesis Continue Synthesis reaction_ok->continue_synthesis Yes strategy1 Modify Synthesis Conditions: - Change Solvent (NMP, DMSO) - Increase Temperature - Use Chaotropic Salts (LiCl) incomplete_reaction->strategy1 strategy2 Use Stronger Coupling Method: - Double Couple - Use HATU/HCTU incomplete_reaction->strategy2 strategy1->check_reaction strategy2->check_reaction final_cleavage Final Peptide Cleavage continue_synthesis->final_cleavage check_solubility Check Solubility of Crude Peptide final_cleavage->check_solubility soluble Peptide is Soluble check_solubility->soluble Yes insoluble Peptide is Insoluble check_solubility->insoluble No purification Proceed to Purification soluble->purification solubilization_strategy Apply Solubilization Techniques: - Adjust pH - Use Organic Co-solvents - Sonication insoluble->solubilization_strategy solubilization_strategy->purification

Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Optimizing Cleavage for Peptides with Alg(Z)2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides containing the di-arginine mimetic Alg(Z)2. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure successful peptide cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is Alg(Z)2 and why does it require special consideration during cleavage?

Alg(Z)2 is a di-arginine mimetic where the guanidino groups are protected by benzyloxycarbonyl (Z or Cbz) groups. The Z group is notably stable under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This means that after standard cleavage from the resin, the Alg(Z)2 residue will likely remain protected, which may or may not be the desired outcome.

Q2: Will a standard TFA cleavage cocktail remove the Z protecting groups from Alg(Z)2?

No, a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H2O) is generally not sufficient to remove the benzyloxycarbonyl (Z) protecting group.[1][2] The Z group is stable to acidic conditions typically used for cleaving peptides from the resin and removing other side-chain protecting groups like Boc and tBu.

Q3: How can I remove the Z protecting groups from Alg(Z)2 after cleavage from the resin?

Removal of the Z group typically requires harsher conditions than standard TFA cleavage. Common methods include:

  • Catalytic Hydrogenolysis: This is a widely used method for Cbz deprotection.[3][4]

  • Strong Acids: Reagents like HBr in acetic acid (HBr/HOAc) can be used to cleave the Z group.[3]

Q4: What are the most common side reactions to be aware of when cleaving peptides containing Alg(Z)2?

While the Z group itself is quite stable, the presence of other sensitive amino acids in your peptide can lead to side reactions during TFA cleavage. These include:

  • Alkylation of Tryptophan: Cationic species generated during cleavage can alkylate the indole ring of tryptophan. The use of appropriate scavengers is crucial to prevent this.

  • Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. Using an inert atmosphere and specific scavengers can mitigate this.

  • Aspartimide Formation: Peptides containing aspartic acid, particularly followed by residues like glycine or asparagine, can form a cyclic aspartimide intermediate, which can lead to epimerization and other side products.[5]

Q5: Can I cleave the peptide from the resin and keep the Alg(Z)2 protection intact?

Yes, this is a key advantage of the Z protecting group. By using a standard TFA cleavage cocktail, you can cleave the peptide from the resin and remove other acid-labile side-chain protecting groups while leaving the Alg(Z)2 residue protected. This is useful for the synthesis of protected peptide fragments for subsequent segment condensation.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of peptides containing Alg(Z)2.

Problem Possible Cause(s) Recommended Solution(s)
Low peptide yield after cleavage and precipitation. 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).[7][8][9] 3. Incomplete removal of the N-terminal Fmoc group prior to cleavage.1. Increase the cleavage time or use a stronger cleavage cocktail if compatible with other protecting groups. 2. Concentrate the TFA filtrate before precipitation. Try precipitating in a larger volume of cold ether or use a different ether/hydrocarbon mixture.[8][9] 3. Ensure complete Fmoc deprotection before initiating the cleavage protocol.
Mass spectrometry shows incomplete removal of other side-chain protecting groups (e.g., Boc, tBu). 1. Insufficient cleavage time. 2. Inefficient cleavage cocktail for the specific combination of protecting groups.1. Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-analyze. 2. For peptides with multiple arginine residues (or mimetics), longer deprotection times may be necessary.[10][11] Consider a more robust scavenger cocktail.
Presence of unexpected adducts in mass spectrometry analysis. 1. Alkylation of sensitive residues (Trp, Cys, Met) by carbocations generated during cleavage.[12] 2. Re-attachment of the peptide to the resin.1. Ensure the use of an optimized scavenger cocktail. For tryptophan-containing peptides, consider using scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[7] 2. Use appropriate scavengers to prevent re-attachment to the resin linker.
The Z group on Alg(Z)2 is partially or fully removed during TFA cleavage. 1. Unusually harsh TFA cleavage conditions (e.g., prolonged time at elevated temperature). 2. Presence of contaminants in the TFA or scavengers that facilitate Z group removal.1. Adhere to standard cleavage times and temperatures (room temperature for 2-4 hours). 2. Use high-purity, fresh reagents for the cleavage cocktail.
Difficulty in purifying the cleaved peptide. 1. Aggregation of the unprotected peptide. 2. Presence of multiple closely eluting side products.1. If the final peptide is hydrophobic, consider purifying the peptide with the Z groups still attached and perform the deprotection as the final step. 2. Optimize the cleavage cocktail and time to minimize side product formation. Perform a small-scale trial cleavage and analyze the crude product by HPLC to determine the optimal conditions.

Cleavage Cocktail Recommendations

The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. All cocktails should be freshly prepared.

Cocktail Name Composition (% v/v) Primary Use Case
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H2O[7][13]For peptides without sensitive residues like Cys, Met, or Trp.
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H2O, 2% TIS[13]Good for scavenging trityl groups, but does not protect Met or Cys from oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT[13]A robust, general-purpose cocktail for peptides with multiple sensitive residues.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole[10][11][13]Particularly effective for peptides containing arginine and tryptophan.[10][11]

Experimental Protocols

Protocol 1: Standard Cleavage of Alg(Z)2-Containing Peptides from Resin

This protocol is for cleaving the peptide from the resin while leaving the Z protecting groups on Alg(Z)2 intact.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the appropriate freshly prepared cleavage cocktail (e.g., Standard Cocktail or Reagent K, see table above) at a ratio of 10-15 mL per gram of resin.[13]

    • Stopper the vessel and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

    • Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the peptide pellet under vacuum.

Protocol 2: Deprotection of Z Groups from Alg(Z)2 via Catalytic Hydrogenolysis

This protocol is for the removal of the Z protecting groups after the peptide has been cleaved from the resin.

  • Dissolution:

    • Dissolve the crude or purified Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and methanol.

  • Hydrogenolysis:

    • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within a few hours.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Lyophilize the resulting product from an appropriate solvent system (e.g., water/acetonitrile) to obtain the fully deprotected peptide.

Visualizations

Cleavage_Workflow start Start: Dry Alg(Z)2-Peptide Resin cleavage TFA Cleavage Cocktail (2-4 hours, RT) start->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate with Cold Ether filtration->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation dry_protected Dry Protected Peptide centrifugation->dry_protected deprotection_q Deprotect Z groups? dry_protected->deprotection_q hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) deprotection_q->hydrogenolysis Yes final_peptide Final Deprotected Peptide deprotection_q->final_peptide No (Protected Peptide is Final Product) workup Filter Catalyst and Evaporate hydrogenolysis->workup lyophilize Lyophilize workup->lyophilize lyophilize->final_peptide

Caption: Workflow for cleavage and deprotection of Alg(Z)2 peptides.

Troubleshooting_Logic start Low Yield or Purity Issue check_mass Analyze Crude by MS/HPLC start->check_mass incomplete_deprotection Incomplete Side-Chain Deprotection? check_mass->incomplete_deprotection extend_time Increase Cleavage Time incomplete_deprotection->extend_time Yes adducts Adducts Present? incomplete_deprotection->adducts No extend_time->check_mass change_cocktail Use Stronger Scavenger Cocktail change_cocktail->check_mass optimize_scavengers Optimize Scavengers for Trp, Cys, Met adducts->optimize_scavengers Yes poor_precipitation Poor Precipitation? adducts->poor_precipitation No optimize_scavengers->change_cocktail concentrate_tfa Concentrate Filtrate poor_precipitation->concentrate_tfa Yes more_ether Increase Ether Volume concentrate_tfa->more_ether

Caption: Troubleshooting logic for Alg(Z)2 peptide cleavage.

References

Side products observed during Boc-D-Alg(Z)2-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-Alg(Z)₂-OH. Our aim is to help you identify and resolve common issues encountered during this multi-step chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the full chemical name and structure of Boc-D-Alg(Z)₂-OH?

The full chemical name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(di{[(benzyloxy)carbonyl]amino}methylidene)amino]propanoic acid. It is a derivative of D-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain amino group is guanidinylated and subsequently protected with two benzyloxycarbonyl (Z) groups.

Q2: What are the critical stages in the synthesis of Boc-D-Alg(Z)₂-OH where side products are most likely to form?

The most critical stages are:

  • Guanidinylation of the side-chain amino group: Incomplete reaction or the formation of urea-type byproducts can occur.

  • Protection of the guanidino group with Z-Cl: Over- or under-protection can lead to a mixture of products.

  • Purification: Failure to remove starting materials or side products from any step can affect the quality of the final product.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended. The expected molecular weight and characteristic NMR peaks should be observed. HPLC is particularly useful for assessing purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Boc-D-Alg(Z)₂-OH.

Problem 1: Low yield after guanidinylation of Boc-D-diaminopropionic acid.
  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the guanidinylating reagent is of high quality and used in the correct stoichiometric ratio.

  • Possible Cause 2: Formation of N,N'-disubstituted urea byproduct.

    • Solution: This can occur if the guanidinylating reagent is unstable or if the reaction conditions are not optimal. Ensure anhydrous conditions and an inert atmosphere. The choice of guanidinylating agent is critical; for instance, using 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is a common strategy.

Problem 2: Mixture of products observed after Z-protection of the guanidino group.
  • Possible Cause 1: Incomplete protection.

    • Solution: This results in a mono-Z-protected side product. Increase the equivalents of Z-Cl (benzyl chloroformate) and ensure the base used (e.g., triethylamine or DIPEA) is sufficient to neutralize the HCl generated. Monitor the reaction by TLC until the starting material is fully consumed.

  • Possible Cause 2: Over-protection or side reactions with the Boc group.

    • Solution: While less common under standard conditions, prolonged reaction times or high temperatures could potentially affect the Boc group. Stick to the recommended reaction temperature (typically 0 °C to room temperature).

Problem 3: Difficulty in purifying the final product.
  • Possible Cause 1: Co-elution of side products with the desired product.

    • Solution: Optimize the purification method. For column chromatography, a gradient elution of ethyl acetate in hexanes is often effective. For recrystallization, a solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes can be explored.

  • Possible Cause 2: Presence of residual reagents or solvents.

    • Solution: Ensure the product is thoroughly dried under high vacuum. Washing the crude product with appropriate solvents (e.g., water to remove salts, or a non-polar solvent to remove non-polar impurities) before final purification can be beneficial.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of Boc-D-Alg(Z)₂-OH, based on typical yields and purities for similar reactions. Actual results may vary depending on the specific experimental conditions.

StepProductStarting MaterialTypical Yield (%)Typical Purity (by HPLC) (%)
1Boc-D-diaminopropionic acid methyl esterBoc-D-serine methyl ester85-95>98
2Boc-D-Alg(Z)₂-OHBoc-D-diaminopropionic acid70-85>95

Experimental Protocols

Protocol 1: Guanidinylation of Boc-D-diaminopropionic acid
  • Dissolve Boc-D-diaminopropionic acid (1.0 eq) in a suitable solvent such as DMF or DCM.

  • Add a base, for example, triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the guanidinylating reagent, such as 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Z-protection of the guanidino group

This step is often integrated with the guanidinylation step when using a pre-protected guanidinylating agent. If a separate protection step is needed after forming the free guanidine:

  • Dissolve the guanidinylated intermediate (1.0 eq) in a mixture of THF and water.

  • Add a base such as sodium carbonate (3.0 eq).

  • Cool the reaction mixture to 0 °C.

  • Add benzyl chloroformate (Z-Cl, 2.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_reaction Guanidinylation Reaction A Boc-D-diaminopropionic acid D Boc-D-Alg(Z)2-OH A->D Reacts with B Guanidinylating Agent (e.g., N,N'-di-Z-S-methylisothiourea) B->D Reacts with E Side Product: Urea derivative B->E Decomposition leads to C Base (e.g., TEA) C->D Catalyzes

Caption: Synthetic pathway for Boc-D-Alg(Z)₂-OH.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Starting material present check_sm->sm_present extend_rxn Extend reaction time or increase reagent stoichiometry sm_present->extend_rxn Yes check_side_products Analyze for side products (NMR, MS) sm_present->check_side_products No extend_rxn->check_sm side_products_present Side products identified check_side_products->side_products_present optimize_conditions Optimize reaction conditions (temp, solvent, base) side_products_present->optimize_conditions Yes purification_issue Purification ineffective side_products_present->purification_issue No optimize_conditions->start optimize_purification Optimize purification method (new solvent system, different chromatography) purification_issue->optimize_purification Yes end Pure product obtained purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for Boc-D-Alg(Z)₂-OH synthesis.

Logical_Relationships cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Boc_Dap Boc-D-diaminopropionic acid Target This compound Boc_Dap->Target Guan_reagent Guanidinylating Reagent Guan_reagent->Target Urea Urea byproduct Guan_reagent->Urea leads to Unprotected_Guan Unprotected Guanidine Guan_reagent->Unprotected_Guan incomplete Z-protection Base Base Base->Target Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Target if not pre-protected Mono_Z Mono-Z-protected product Z_Cl->Mono_Z incomplete reaction

Caption: Logical relationships in the synthesis.

Technical Support Center: Peptide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of peptides, with a special focus on the incorporation of D-amino acids like D-Alanine (D-Alg) to improve peptide characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of incorporating D-Alanine (D-Alg) into a peptide sequence?

The primary reason for incorporating D-Alanine or other D-amino acids into a peptide sequence is to enhance the peptide's biological and therapeutic properties. D-amino acids are not recognized by most endogenous proteases, which makes the resulting peptide significantly more resistant to enzymatic degradation.[1][2][3] This increased stability leads to a longer in vivo half-life, a critical factor for the development of effective peptide-based drugs.[1] Additionally, the inclusion of a D-amino acid can induce specific secondary structures, such as beta-turns, which can be crucial for the peptide's biological activity and binding affinity.[4]

Q2: How does incorporating D-Alanine affect the purity of the crude peptide product?

While the main goal is to improve the final product's stability, incorporating D-Alanine can indirectly lead to a higher purity crude product. This is primarily by mitigating on-resin aggregation during solid-phase peptide synthesis (SPPS).[4][5] Peptide chains, particularly hydrophobic sequences, can fold and form intermolecular hydrogen bonds (beta-sheets) while attached to the resin, leading to incomplete coupling and deprotection steps.[6] The presence of a D-amino acid can disrupt these secondary structures, resulting in a more efficient synthesis with fewer deletion and truncated peptide impurities.[4]

Q3: What are diastereomeric impurities and why are they a concern when synthesizing peptides with D-Alanine?

When you synthesize a peptide containing a mix of L- and D-amino acids, the target molecule is a specific diastereomer. An epimer is a type of diastereomer that differs at only one chiral center. During the synthesis, two main issues related to chirality can arise:

  • Racemization of L-amino acids: During the activation step of coupling, an L-amino acid can partially convert to its D-enantiomer (a process called epimerization or racemization).[7][8] This creates a peptide impurity that has the same mass as the target peptide but a different stereochemistry, making it a diastereomeric impurity.

  • Impure D-Alanine source: If the D-Alanine building block itself is contaminated with L-Alanine, an incorrect diastereomer will be synthesized.

These diastereomeric impurities can be difficult to separate from the desired peptide due to their similar properties and may have different biological activities or toxicities.[9]

Q4: How can I detect and separate diastereomeric impurities during purification?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both analyzing the purity of the crude product and for purification.[10] Peptides containing one or more D-amino acids will have different three-dimensional structures compared to their all-L counterparts. This difference in structure affects how they interact with the stationary phase of the HPLC column.

Typically, a peptide containing a D-amino acid substitution will elute earlier from a C18 RP-HPLC column than its all-L equivalent.[11] This is because the D-amino acid can disrupt the formation of secondary structures like α-helices that would otherwise increase the peptide's interaction with the hydrophobic stationary phase.[12] By carefully optimizing the HPLC gradient, it is possible to resolve these diastereomeric impurities.[13] High-resolution mass spectrometry can confirm that the impurity has the same mass as the target peptide, pointing towards a diastereomeric impurity.[2]

Troubleshooting Guides

Problem 1: Low Purity of Crude Peptide after Synthesis with D-Alanine
Symptom Potential Cause Recommended Solution
Broad peaks or multiple unresolved peaks on analytical HPLC. Peptide Aggregation on Resin: The peptide sequence may be prone to forming secondary structures during synthesis, leading to incomplete reactions.[5][6]1. Incorporate Structure-Disrupting Elements: The use of D-Alg is already a good step. Consider using pseudoprolines or depsipeptides for Ser or Thr residues.[5] 2. Modify Synthesis Conditions: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or perform couplings at a higher temperature.[5] 3. Use a Low-Loading Resin: A lower substitution resin increases the distance between peptide chains, reducing aggregation.[5]
Mass spectrometry shows multiple peaks corresponding to deletions (missing amino acids). Incomplete Coupling/Deprotection: This can be a result of aggregation or steric hindrance.1. Extend Reaction Times: Increase the duration of both the coupling and Fmoc-deprotection steps.[14] 2. Double Coupling: Perform the coupling step twice for the problematic amino acid.[14] 3. Use a Stronger Deprotection Reagent: For stubborn Fmoc removal, consider adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[15] 4. Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the completion of each coupling step.[16]
A significant peak appears very close to the main product peak on HPLC, with the same mass. Racemization/Epimerization: An L-amino acid adjacent to the coupling site may have epimerized to its D-form during activation, creating a hard-to-separate diastereomer.[7][9]1. Optimize Coupling Chemistry: Use coupling reagents known for low racemization, such as those combined with additives like HOBt, HOAt, or OxymaPure.[5][7] 2. Control the Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine.[7] 3. Lower the Temperature: Perform the coupling reaction at a lower temperature to reduce the rate of epimerization.
Problem 2: Difficulty in Purifying D-Alanine Containing Peptides
Symptom Potential Cause Recommended Solution
Co-elution of the target peptide with an impurity of the same mass. Poor Resolution of Diastereomers: The HPLC method is not optimized to separate the target D-Alg peptide from a diastereomeric impurity (e.g., a peptide with an epimerized L-amino acid).1. Shallow the Gradient: Decrease the rate of change of the organic solvent (e.g., from 1%/min to 0.5%/min of acetonitrile) in the region where the peptides elute. This increases the separation time on the column. 2. Change the Organic Modifier: Try isopropanol instead of acetonitrile. It has different selectivity and may improve the resolution of diastereomers. 3. Adjust the pH: Modifying the pH of the mobile phase can alter the charge state of the peptide and improve separation.[11]
The crude product is poorly soluble in the initial HPLC mobile phase. Peptide Aggregation in Solution: The purified peptide may be aggregating in the aqueous buffer before effective binding to the column.1. Use Organic Solvents for Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase. 2. Inject a More Dilute Solution: Lowering the concentration of the injected sample can reduce aggregation.

Data Presentation

Table 1: Impact of D-Alanine Incorporation on Peptide Synthesis Outcomes

This table summarizes the potential effects of substituting an L-amino acid with D-Alanine in a model peptide sequence prone to aggregation. The values are representative and illustrate the expected improvements.

Parameter Model Peptide (All L-amino acids) Model Peptide (with D-Ala substitution) Rationale for Improvement
Crude Purity (by HPLC) ~50-60%~70-85%D-Ala disrupts β-sheet formation, reducing aggregation and leading to more complete coupling and deprotection reactions.[4][6]
Major Impurity Type Deletion sequences (Truncated peptides)Diastereomers (Epimerized L-amino acids)Improved synthesis efficiency reduces deletions. The main challenge becomes controlling the stereochemistry of other residues.[9][14]
Ease of Purification Difficult (impurities are structurally similar)Moderate (diastereomers can be separated with optimized HPLC)While diastereomers can be challenging, their separation is often more predictable than resolving a complex mixture of deletion peptides.[11][13]
Final Product Stability Low (susceptible to proteolysis)High (resistant to enzymatic degradation)D-amino acids are not recognized by most proteases, significantly increasing the peptide's half-life.[1][3]

Experimental Protocols & Visualizations

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide

This protocol outlines the manual steps for one coupling cycle using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[17]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat the 20% piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

3. Amino Acid Coupling (incorporating Fmoc-D-Ala-OH):

  • In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-amino acid (e.g., Fmoc-D-Ala-OH), 3 eq of a coupling agent (e.g., HBTU), and 6 eq of a base (e.g., DIPEA) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Optional: Perform a Kaiser test to check for complete coupling (a negative result indicates no free primary amines).[16] If the test is positive, repeat the coupling step.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Cleavage and Global Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to the resin.[15]

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Workflow and Signaling Pathway Diagrams

Below are diagrams created using Graphviz (DOT language) to visualize key workflows and logical relationships in peptide synthesis and purification.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., with D-Alanine) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test? wash2->kaiser_test kaiser_test->coupling Incomplete (Test Positive) repeat_cycle Repeat for Next Amino Acid kaiser_test->repeat_cycle Complete (Test Negative) repeat_cycle->deprotection More AAs cleavage Final Cleavage & Deprotection (TFA) repeat_cycle->cleavage Final AA precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide (Ready for Purification) precipitation->end

Caption: Workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic synthesis Peptide Synthesis with D-Alg aggregation Problem: On-Resin Aggregation synthesis->aggregation Cause racemization Problem: L-Amino Acid Racemization synthesis->racemization Cause deletions Impurity: Deletion Peptides aggregation->deletions Leads to diastereomers Impurity: Diastereomers racemization->diastereomers Leads to low_purity Result: Low Crude Purity deletions->low_purity purification_issue Result: Difficult Purification diastereomers->purification_issue low_purity->purification_issue

Caption: Logical relationship between synthesis problems and resulting impurities.

Purification_Strategy crude Crude Peptide Product (Mixture of Impurities) hplc RP-HPLC Purification crude->hplc frac1 Early Eluting Impurities (e.g., Diastereomers) hplc->frac1 Fraction 1 frac2 Target D-Alg Peptide hplc->frac2 Fraction 2 frac3 Late Eluting Impurities (e.g., Hydrophobic) hplc->frac3 Fraction 3 analysis Analytical HPLC & Mass Spec pure Pure Peptide (>95-98%) analysis->pure If Pure frac1->analysis Analyze frac2->analysis Analyze & Pool frac3->analysis Analyze

Caption: General workflow for the purification and analysis of a crude peptide mixture.

References

Technical Support Center: Peptides Containing D-Arginine-like Glycine (D-Alg)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides containing D-Arginine-like glycine (D-Alg). As "D-Alg" is not a standard nomenclature, this guide operates on the assumption that it refers to a synthetic amino acid with properties similar to D-Arginine, featuring a basic guanidinium group. The principles and protocols outlined here for managing solubility are based on established methods for handling arginine-rich peptides, which are notoriously prone to aggregation and poor solubility.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My D-Alg-containing peptide won't dissolve in water. What should I do first?

A1: The first step is to assess the overall charge of your peptide.[4][5][6] Peptides rich in basic residues like D-Alg are considered basic peptides.[6] Therefore, they are more likely to dissolve in an acidic environment.

Recommended Protocol:

  • Initial Test: Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water.

  • Acidification: If solubility is poor, add a small volume of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise while vortexing.[4][5][7]

  • Sonication: To aid dissolution, briefly sonicate the vial in a cool water bath.[4][8] This can help break up aggregates.

  • Observation: A successfully dissolved peptide will result in a clear solution. If the solution remains cloudy or contains visible particles, the peptide is not fully dissolved.[4]

Q2: I've tried dilute acid, but my peptide still isn't dissolving. What are my next options?

A2: If dilute acids are insufficient, stronger organic solvents may be necessary, particularly if the peptide also contains a significant number of hydrophobic residues.[8][9]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common choice for hydrophobic peptides.[4][5] Dissolve the peptide in a minimal amount of DMSO first, then slowly add this stock solution to your aqueous buffer with vigorous stirring.[9] Be aware that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., <1%).[8]

  • Dimethylformamide (DMF) or Acetonitrile (ACN): These can also be used as alternatives to DMSO.[4][7]

Caution: Avoid using DMSO with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation.[4][5]

Q3: Can pH adjustments improve the solubility of my D-Alg peptide?

A3: Yes, pH is a critical factor.[8][10] Basic peptides like those containing D-Alg are most soluble at a pH below their isoelectric point (pI), where they carry a net positive charge. Lyophilized peptides are often acidic due to residual TFA from purification, which can affect the initial pH of your solution.[10]

Experimental Protocol for pH Optimization:

  • Calculate the theoretical pI of your peptide sequence.

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, and 7).

  • Attempt to dissolve a small, equal amount of your peptide in each buffer.

  • Observe for the pH at which the peptide is most soluble (forms a clear solution).

Quantitative Data Summary

The following table summarizes common solvents and additives used to improve the solubility of basic and hydrophobic peptides.

Solvent/Additive Typical Concentration Peptide Type Notes & Considerations
Water N/AHydrophilic peptidesThe first solvent to try.
Acetic Acid 10% - 30% in water[7]Basic peptidesA gentle acid that can be effective for many basic peptides.
Trifluoroacetic Acid (TFA) 0.1% in water[4]Basic peptidesA stronger acid; use sparingly as it can be harsh on some peptides and biological assays.
Ammonium Bicarbonate 0.1 M[9]Acidic peptidesUsed to create a basic environment.
Ammonium Hydroxide 10% in water[4]Acidic peptidesA stronger base; use with caution.
DMSO Up to 100% for stockHydrophobic peptides[4]Dilute significantly for biological assays. Can be toxic to cells.
DMF/Acetonitrile Up to 100% for stockHydrophobic peptides[4]Alternatives to DMSO.
Guanidinium Hydrochloride / Urea 6-8 MPeptides prone to aggregationStrong denaturants that can interfere with biological assays.[6]

Visual Guides: Workflows and Principles

The following diagrams illustrate key experimental workflows and concepts for addressing peptide solubility.

G cluster_0 Solubility Troubleshooting Workflow for D-Alg Peptides start Start with Lyophilized D-Alg Peptide test_water Dissolve in sterile water? start->test_water add_acid Add 10% Acetic Acid or 0.1% TFA test_water->add_acid No check_solubility1 Is the solution clear? test_water->check_solubility1 Yes sonicate Sonicate briefly in a cool water bath add_acid->sonicate sonicate->check_solubility1 use_organic Use minimal DMSO, DMF, or ACN for stock check_solubility1->use_organic No success Peptide is Solubilized check_solubility1->success Yes dilute Slowly dilute into aqueous buffer use_organic->dilute check_solubility2 Does it remain dissolved? dilute->check_solubility2 check_solubility2->success Yes failure Consider peptide resynthesis or modification check_solubility2->failure No

Caption: A stepwise workflow for solubilizing D-Alg containing peptides.

G cluster_1 Effect of pH on D-Alg Peptide Charge and Solubility cluster_acidic Low pH cluster_neutral Near pI cluster_basic High pH ph_scale <-- Acidic pH (e.g., 4.0) | Neutral pH (e.g., 7.0) | Basic pH (e.g., 9.0) --> peptide_acidic Peptide: Net Positive Charge (D-Alg is protonated: -NH-C(=NH2+)-NH2) Result: High Solubility peptide_neutral Peptide: Net Zero Charge (Charges balance out) Result: Low Solubility (Aggregation) peptide_basic Peptide: Net Negative Charge (Acidic residues deprotonated) Result: Potentially Higher Solubility

References

Technical Support Center: Activation of Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Alg(Z)₂-OH, focusing on the critical aspect of racemization during the activation and coupling steps of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Alg(Z)₂-OH and why is racemization a concern?

Boc-D-Alg(Z)₂-OH is a D-amino acid derivative where 'Alg' represents aminologoguanidine. The guanidinium group is protected by two benzyloxycarbonyl (Z) groups, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Maintaining the D-configuration is crucial as the stereochemistry of amino acids is critical for the final biological activity and structure of a peptide. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur during the activation of the carboxylic acid for peptide bond formation, leading to impurities that are difficult to separate and can compromise the therapeutic efficacy of the final peptide.

Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?

The principal mechanism of racemization for N-urethane protected amino acids, such as Boc-D-Alg(Z)₂-OH, involves the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group makes the alpha-proton more acidic and susceptible to abstraction by a base. This leads to the formation of the planar oxazolone, which can be reprotonated from either side, resulting in a mixture of D and L enantiomers.[1][2] A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[1]

Q3: Which factors influence the extent of racemization?

Several factors can influence the degree of racemization during peptide coupling reactions:

  • Activating Reagent: The choice of coupling reagent significantly impacts racemization.[3]

  • Base: The type and amount of base used can promote alpha-proton abstraction.[3]

  • Solvent: Polar aprotic solvents like DMF can sometimes lead to higher rates of racemization compared to less polar solvents.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Reaction Time: Prolonged activation and coupling times can increase the risk of racemization.

Q4: How can I detect racemization in my peptide synthesis?

Racemization can be detected by using chiral high-performance liquid chromatography (HPLC) to separate the resulting diastereomeric peptides.[4][5][6] Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis to determine the enantiomeric ratio.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the activation and coupling of Boc-D-Alg(Z)₂-OH.

Problem Possible Cause Recommended Solution
High levels of L-Alg diastereomer detected in the final peptide. High degree of racemization during coupling.1. Optimize Coupling Reagent: Switch to a coupling reagent known for low racemization, such as HATU or HBTU in combination with an additive like HOBt or OxymaPure®.[3] 2. Change the Base: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[3] 3. Lower the Temperature: Perform the coupling reaction at 0°C or lower to reduce the rate of racemization. 4. Minimize Pre-activation Time: Add the amino component immediately after the activating reagent is introduced to the carboxylic acid.
Incomplete coupling reaction. Steric hindrance from the bulky side chain protecting groups.1. Use a More Potent Activating Agent: Employ a highly efficient coupling reagent like HATU or COMU.[3] 2. Increase Reaction Time or Temperature: While being mindful of racemization, a modest increase in reaction time or a slight warming of the reaction may be necessary. Monitor the reaction progress carefully. 3. Use a "Double Coupling" Protocol: After the initial coupling, filter and wash the resin, and then repeat the coupling step with fresh reagents.
Formation of unexpected byproducts. Side reactions involving the guanidinium group or the protecting groups.1. Ensure Complete Protection: Verify the integrity of the Z-protecting groups on the guanidinium side chain. 2. Use Appropriate Scavengers: During the final cleavage and deprotection step, use a scavenger cocktail (e.g., with triisopropylsilane and water) to prevent side reactions.

Quantitative Data on Racemization Risk

Coupling Reagent CombinationRelative Racemization RiskNotes
DIC / HOBtLow to ModerateA classic combination that is effective at suppressing racemization.[9]
HBTU / HOBt / DIPEALowA widely used and generally reliable method for minimizing racemization.[9]
HATU / DIPEAVery LowGenerally considered one of the most effective reagents for suppressing racemization, especially for sterically hindered amino acids.[3]
PyBOP / DIPEALowA phosphonium-based reagent that offers good performance with low racemization.[9]
DIC aloneHighCarbodiimides used without an additive can lead to significant racemization.[9]
BOP / DIPEALowAn effective phosphonium salt reagent, but its use is often avoided due to the formation of the carcinogenic byproduct HMPA.[9]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-D-Alg(Z)₂-OH using HATU

This protocol is designed to minimize racemization during the coupling of Boc-D-Alg(Z)₂-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-D-Alg(Z)₂-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Amino Acid and Activator Solution: In a separate vessel, dissolve Boc-D-Alg(Z)₂-OH (1.5 to 2 equivalents relative to the resin substitution) and HATU (1.45 to 1.95 equivalents) in DMF.

  • Pre-activation (optional but recommended for hindered couplings): Briefly (1-2 minutes) add DIPEA (3 to 4 equivalents) to the amino acid/HATU solution immediately before adding it to the resin.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Proceed to the next synthesis step.

Protocol 2: Chiral HPLC Analysis of a Model Dipeptide for Racemization Assessment

This protocol describes a general method to assess the level of racemization by analyzing a model dipeptide.

Materials:

  • Crude dipeptide (e.g., Ac-D-Alg(Z)₂-L-Ala-NH₂) synthesized using the coupling method to be tested.

  • Chiral HPLC column (e.g., C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase).[4]

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Elute with an appropriate gradient of mobile phase B (e.g., acetonitrile with 0.1% TFA) in mobile phase A (e.g., water with 0.1% TFA).

    • Monitor the elution profile using a UV detector (e.g., at 220 nm).

  • Data Analysis:

    • The two diastereomers (D-L and L-L) should separate into two distinct peaks.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of the undesired L-L diastereomer to quantify the extent of racemization.

Visualizations

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Boc_D_Alg Boc-D-Alg(Z)2-OH Activated_Ester Activated Ester / Intermediate Boc_D_Alg->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone + Base - H+ Peptide_Chain Peptide Chain (D-Alg-Peptide) Activated_Ester->Peptide_Chain + H2N-Peptide L_Enantiomer Activated L-Alg Oxazolone->L_Enantiomer + H+ Racemized_Peptide Racemized Peptide (L-Alg-Peptide) L_Enantiomer->Racemized_Peptide + H2N-Peptide

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Q1 Is pre-activation time minimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a low-racemization coupling reagent used (e.g., HATU, HBTU)? A1_Yes->Q2 Sol1 Reduce pre-activation time. Couple immediately. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is a sterically hindered, weaker base used (e.g., DIPEA, Collidine)? A2_Yes->Q3 Sol2 Switch to HATU or HBTU with HOBt/Oxyma. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction temperature low? A3_Yes->Q4 Sol3 Use DIPEA or Collidine instead of stronger bases. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Racemization Minimized A4_Yes->End Sol4 Perform coupling at 0°C or lower. A4_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance from Z groups on coupling efficiency, particularly in the context of peptide and amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect coupling efficiency?

A: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups of atoms (referred to here as "Z groups") in a molecule obstruct a chemical reaction.[1] In coupling reactions, bulky Z groups near the reactive centers of either the carboxylic acid or the amine can physically block the approach of the coupling reagents and the reacting molecules, slowing down or preventing the formation of the desired amide bond. This leads to lower reaction yields and the formation of deletion sequences in peptide synthesis.[2][3]

Q2: Which types of amino acids or chemical groups ("Z groups") are known to cause significant steric hindrance?

A: Several types of residues and chemical structures are known to present steric challenges:

  • α,α-disubstituted amino acids: Amino acids like Aib (α-aminoisobutyric acid) have two substituents on the α-carbon, which severely restricts access to the amine group.[4]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[5]

  • β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.

  • Bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in the synthesis of long peptides where the density of these groups on the solid support increases.[6]

Q3: My coupling reaction has a low yield. How can I confirm that steric hindrance is the primary cause?

A: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is key. Here are some indicators that steric hindrance may be the culprit:

  • Sequence-dependent failure: If you observe consistently low coupling efficiency when incorporating specific bulky amino acids (e.g., Aib, N-methylated residues) but successful couplings with less hindered residues under the same conditions.[7]

  • Incomplete reaction even with extended reaction times: If monitoring the reaction (e.g., via a Kaiser test) shows persistent unreacted amine even after prolonged coupling times, it suggests a high activation energy barrier, characteristic of steric hindrance.[8]

  • Success with more powerful coupling reagents: If switching from a standard coupling reagent (like HBTU) to a more reactive one (like HATU or COMU) improves the yield for a specific difficult coupling, it points towards steric hindrance being overcome by a more potent activation.[9][10]

Q4: What are "difficult sequences" in peptide synthesis and how do they relate to steric hindrance?

A: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation.[2] This aggregation is frequently initiated by intermolecular hydrogen bonding between peptide chains, which can be exacerbated by hydrophobic and sterically hindered residues. The collapsed peptide-resin matrix limits the diffusion of reagents, leading to incomplete deprotection and coupling steps.[7] While steric hindrance directly affects a single coupling step, it can also contribute to the formation of secondary structures that lead to broader aggregation issues.

Troubleshooting Guides

Issue: Low or No Coupling Yield with a Sterically Hindered Residue

Possible Cause: The steric bulk of the Z group on the incoming amino acid or the N-terminal amine on the resin is preventing efficient amide bond formation.

Solutions:

  • Change the Coupling Reagent:

    • Switch from aminium-based reagents like HBTU to more reactive ones. HATU is known to react faster and with less epimerization.[9] COMU is another highly efficient reagent that is comparable to HATU and is particularly well-suited for microwave-accelerated synthesis.[10]

    • For extremely hindered couplings, consider generating amino acid fluorides in situ using reagents like TFFH.[10]

  • Increase Reaction Time and Temperature:

    • Extend the coupling time significantly (e.g., from 1-2 hours to overnight).

    • Gently increasing the temperature can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.

  • Double Coupling:

    • After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This is a common strategy for difficult residues like Arginine or for the amino acid following a Proline.[11]

  • Increase Reagent Concentration:

    • Using a higher concentration of the amino acid and coupling reagent can increase the probability of successful molecular interactions.[11]

Issue: Incomplete Coupling Indicated by a Positive Kaiser Test

Possible Cause: Unreacted primary amines remain on the resin after the coupling step.

Solutions:

  • Recouple: The most straightforward approach is to perform a second coupling reaction.[8]

  • Capping: If recoupling is unsuccessful or if you want to prevent the formation of deletion peptides, you can "cap" the unreacted amines. This is done by acetylating the free amines, typically with acetic anhydride and a base like pyridine or DIPEA. This terminates the chain extension at that point, making purification of the final product easier.[8]

Visualizing the Troubleshooting Workflow

G start Low Coupling Yield (Positive Kaiser Test) recouple Perform Double Coupling start->recouple check_kaiser Re-run Kaiser Test recouple->check_kaiser change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_kaiser->change_reagent Positive proceed Proceed to Next Deprotection Step check_kaiser->proceed Negative increase_time_temp Increase Coupling Time and/or Temperature change_reagent->increase_time_temp cap_amines Cap Unreacted Amines with Acetic Anhydride increase_time_temp->cap_amines cap_amines->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent can significantly impact the yield when dealing with sterically hindered amino acids. Below is a summary of reported yields for various challenging coupling reactions.

Sterically Hindered Residue (Z Group)Coupling ReagentYield (%)Reference
Fmoc-Aib to Aib-hexapeptideFmoc-Aib-FQuantitative[5]
Boc-Phe to (NMe)Aib-Phe-OBzlHBTU (excess)Significant Yield[12]
Boc-Phe to (NMe)Aib-Phe-OBzlPyBroP (excess)Significant Yield[12]
Boc-Phe to (NMe)Aib-Phe-OBzlPivaloyl mixed anhydride< 10%[12]
Cbz-Val to H-Val-OMeN-(Cbz-Val)-benzotriazole95%[1][13]
Fmoc-Aib to H-Aib-OMeN-(Fmoc-Aib)-benzotriazole85%[1][13]
Fmoc-Val to (Hmb)ValAcid fluoride95%[14]

Note: "Significant Yield" is reported as such in the source material without a specific percentage.

Experimental Protocols

Protocol 1: Standard Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a standard manual coupling procedure using HBTU/HOBt activation, which can be adapted for troubleshooting.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid (3 equivalents)

  • HBTU (3 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.

    • Add DIPEA to the solution and vortex briefly. This initiates the activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.[8]

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride (10 equivalents)

  • Pyridine or DIPEA (10 equivalents)

  • DMF

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF.

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

  • Final Wash:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with a solvent appropriate for the next step (e.g., DCM).[8]

Visualizing the SPPS Cycle

G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 check_completion Check Completion? (e.g., Kaiser Test) wash2->check_completion repeat Repeat Cycle for Next Amino Acid check_completion->repeat Complete troubleshoot Troubleshoot (Recouple/Cap) check_completion->troubleshoot Incomplete repeat->deprotection troubleshoot->wash2

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Validation & Comparative

A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic peptides is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing the protected, non-proteinogenic amino acid Boc-D-Alg(Z)2-OH. The methodologies and data presented herein are compiled to aid in the development of robust analytical protocols for peptide purity assessment and chiral analysis.

Introduction to the Analytical Challenge

Peptides incorporating this compound present a unique analytical challenge due to the bulky and hydrophobic nature of the protecting groups (tert-butyloxycarbonyl and benzyloxycarbonyl). These protecting groups are crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions but also significantly influence the peptide's chromatographic behavior. A reliable HPLC method must be able to separate the target peptide from closely related impurities, such as deletion sequences, incompletely deprotected peptides, and diastereomers that may arise from the use of a D-amino acid.

Recommended Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides.[1] The separation is based on the hydrophobic interactions between the peptide and the stationary phase, typically a silica support functionalized with C18 alkyl chains.

Standard RP-HPLC Method

A standard RP-HPLC method serves as an excellent starting point for the analysis of peptides containing this compound. The following protocol is a robust baseline method that can be optimized for specific peptides.

Experimental Protocol: Standard RP-HPLC

Objective: To determine the purity of a peptide containing this compound by separating it from synthetic impurities.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Data acquisition and analysis software

Materials:

  • Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides to ensure optimal interaction.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Column Temperature: 30-40 °C to improve peak shape.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

Comparison of RP-HPLC Methodologies

To optimize the separation, various parameters of the standard method can be modified. The following table compares the expected performance of different C18 columns and mobile phase additives based on published data.[3][4][5][6][7]

ParameterOption 1: StandardOption 2: Superficially Porous ParticlesOption 3: Formic Acid Modifier
Column Type Fully Porous C18 (e.g., 3-5 µm)Superficially Porous C18 (e.g., 2.6 µm)Fully Porous C18 (e.g., 3-5 µm)
Expected Resolution GoodExcellentGood, but may vary
Peak Capacity HighVery HighMay be lower than TFA
Backpressure ModerateHigher (suitable for UHPLC)Moderate
MS Compatibility Poor (TFA causes ion suppression)Poor (TFA causes ion suppression)Excellent (Formic acid is MS-friendly)
Key Advantage Robust and widely applicableHigher efficiency and faster analysisEnables LC-MS analysis

Chiral Analysis: Ensuring Enantiomeric Purity

The incorporation of a D-amino acid necessitates a method to confirm its enantiomeric purity. Chiral HPLC is the most direct way to separate and quantify the desired peptide from its L-diastereomer. This is crucial as even small amounts of the incorrect diastereomer can have significant biological implications.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of the this compound residue within the peptide.

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Column: A chiral stationary phase (CSP) is required. For protected amino acids, crown ether-based or zwitterionic CSPs have shown good performance.[8][9]

  • Mobile Phase: The mobile phase is highly dependent on the chosen chiral column. A common mobile phase for crown-ether columns is a mixture of methanol and water with a small amount of an acidic modifier like perchloric acid.[9]

  • Sample Preparation: The peptide containing this compound is analyzed directly. A standard of the corresponding peptide containing Boc-L-Alg(Z)2-OH would be required for peak identification.

Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Column Temperature: Ambient or controlled, as temperature can affect chiral separations.

  • Injection Volume: 10-20 µL.

  • Elution Mode: Isocratic elution is often used in chiral HPLC to achieve optimal separation. The specific mobile phase composition will need to be determined empirically.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logic behind method development.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Peptide_Synthesis Crude Peptide Synthesis Dissolution Dissolution in appropriate solvent Peptide_Synthesis->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection Injection onto HPLC Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Chromatogram_Generation Chromatogram Generation UV_Detection->Chromatogram_Generation Peak_Integration Peak Integration Chromatogram_Generation->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: General workflow for the HPLC analysis of a synthetic peptide.

Method_Development cluster_optimization Optimization Parameters Start Initial Separation Gradient Gradient Slope Start->Gradient Mobile_Phase Mobile Phase Modifier Start->Mobile_Phase Column_Type Column Chemistry Start->Column_Type Temperature Column Temperature Start->Temperature Decision Resolution Adequate? Gradient->Decision Mobile_Phase->Decision Column_Type->Decision Temperature->Decision Decision->Gradient No, adjust Final_Method Final Analytical Method Decision->Final_Method Yes

Caption: Logical workflow for HPLC method development and optimization.

Conclusion

The successful analysis of peptides containing this compound relies on a systematic approach to HPLC method development. A standard reversed-phase C18 method with a TFA-modified mobile phase provides a solid foundation for purity assessment. For enhanced performance and MS compatibility, superficially porous columns and alternative mobile phase modifiers like formic acid should be considered. Furthermore, the use of a D-amino acid makes chiral HPLC an essential tool for ensuring the enantiomeric integrity of the final peptide product. By leveraging the protocols and comparative data in this guide, researchers can develop and implement robust and reliable analytical methods for these complex and important molecules.

References

Confirming Incorporation of Boc-D-Alg(Z)₂-OH in Peptide Synthesis via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique in synthetic chemistry, particularly for the unambiguous confirmation of molecular structures. In the realm of peptide synthesis, where the sequential addition of protected amino acids is paramount, NMR provides definitive evidence of successful incorporation. This guide offers a comparative analysis of NMR data to confirm the incorporation of the protected amino acid Boc-D-Alg(Z)₂-OH into a peptide chain. Due to the limited availability of specific NMR data for Boc-D-Alg(Z)₂-OH in public literature, this guide will utilize data for the closely related and structurally similar analogue, Nα-Boc-Nβ,Nβ-bis(benzyloxycarbonyl)-D-diaminopropionic acid (Boc-D-Dpr(Z)₂-OH), as a representative example.

Distinguishing Free vs. Incorporated Amino Acids by NMR

The key to confirming the incorporation of a protected amino acid into a peptide backbone lies in the distinct changes observed in the NMR chemical shifts of specific protons and carbons upon peptide bond formation. The local chemical environment of the α-carbon and its attached proton (α-H), as well as the carboxyl carbon, is significantly altered when the amino acid transitions from a free C-terminal carboxyl group to an internal amide linkage.

Key Spectral Changes Upon Incorporation:

  • ¹H NMR: The chemical shift of the α-proton is a sensitive indicator of peptide bond formation. In the free amino acid, the α-proton resonance is typically found at a certain chemical shift. Upon incorporation into a peptide, this resonance will shift, often downfield, due to the change in the electronic environment.

  • ¹³C NMR: The most significant change in the ¹³C NMR spectrum is observed for the carboxyl carbon. In the free amino acid, this carbon exists as a carboxylic acid, with a characteristic chemical shift. After forming a peptide bond, this carbon becomes part of an amide functional group, resulting in a noticeable upfield or downfield shift in its resonance.

Comparative NMR Data: Free vs. Incorporated Boc-D-Dpr(Z)₂-OH (Analogue)

The following table summarizes the expected characteristic ¹H and ¹³C NMR chemical shifts for our representative analogue, Boc-D-Dpr(Z)₂-OH, in its free form and after incorporation into a peptide chain. These values are illustrative and can vary depending on the solvent, the neighboring amino acids in the peptide sequence, and the overall peptide conformation.

Nucleus Functional Group Expected Chemical Shift (ppm) - Free Amino Acid Expected Chemical Shift (ppm) - Incorporated in Peptide Key Observation for Confirmation
¹H α-H~4.0 - 4.5~4.2 - 4.8Shift in α-H resonance upon amide bond formation.
Boc (-C(CH₃)₃)~1.4~1.4Generally remains unchanged.
Z (-CH₂-Ph)~5.1~5.1Generally remains unchanged.
Z (aromatic-H)~7.3~7.3Generally remains unchanged.
¹³C Carbonyl (C=O) of Carboxyl/Amide~175 - 180~170 - 175Significant shift of the carbonyl carbon resonance.
α-C~50 - 55~52 - 58Shift in α-C resonance.
Boc (-C (CH₃)₃)~80~80Generally remains unchanged.
Boc (-C(CH₃ )₃)~28~28Generally remains unchanged.
Z (-CH₂ -Ph)~67~67Generally remains unchanged.
Z (aromatic-C)~127 - 136~127 - 136Generally remains unchanged.

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and appropriate instrument parameters.

Sample Preparation
  • Sample Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the peptide. DMSO-d₆ is often a good choice for peptides as it can solubilize a wide range and the amide protons are less prone to exchange.

  • Concentration: Prepare the sample at a concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR to ensure a good signal-to-noise ratio.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • For complex peptides, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

Visualization of the Confirmation Workflow

The logical workflow for confirming the incorporation of Boc-D-Alg(Z)₂-OH into a peptide using NMR spectroscopy can be visualized as follows:

G Workflow for NMR Confirmation of Amino Acid Incorporation A Synthesize Peptide with Boc-D-Alg(Z)2-OH B Purify Peptide A->B D Prepare NMR Sample of Purified Peptide B->D C Prepare NMR Sample of Free this compound E Acquire 1H and 13C NMR Spectra C->E F Acquire 1H and 13C NMR Spectra D->F G Analyze and Assign Spectra of Free Amino Acid E->G H Analyze and Assign Spectra of Peptide F->H I Compare Chemical Shifts of Key Nuclei (α-H, α-C, C=O) G->I H->I J Conclusion: Incorporation Confirmed/Failed I->J G Decision Pathway for Incorporation Confirmation Start NMR Data Acquired Observe_Shifts Observe significant shifts in α-H and/or C=O resonances? Start->Observe_Shifts Confirm_Incorporation Incorporation Confirmed Observe_Shifts->Confirm_Incorporation Yes Check_Starting_Material Are signals of free amino acid present? Observe_Shifts->Check_Starting_Material No Incomplete_Reaction Incomplete Reaction or Purification Failure Check_Starting_Material->Incomplete_Reaction Yes No_Incorporation Incorporation Failed Check_Starting_Material->No_Incorporation No

A Comparative Guide to Protected Arginine Derivatives in Peptide Synthesis: A Focus on Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical determinant of success in peptide synthesis. Arginine, with its highly basic guanidinium side chain, presents a particular challenge, necessitating robust protection strategies to prevent side reactions and ensure high-purity yields. This guide provides a detailed comparison of Boc-D-Alg(Z)₂-OH with other commonly employed protected arginine derivatives, supported by available experimental data and detailed methodologies.

Introduction to Arginine Protection in Peptide Synthesis

The guanidinium group of arginine is strongly nucleophilic and requires protection during peptide synthesis to avoid undesirable side reactions, such as δ-lactam formation, and to ensure efficient coupling. The choice of protecting group strategy is dictated by the overall synthetic scheme, particularly the N-terminal protecting group (Boc or Fmoc) and the desired cleavage conditions. This guide focuses on Boc-based strategies, comparing the performance of various side-chain protected arginines.

Overview of Compared Arginine Derivatives

This comparison focuses on the following protected D-arginine derivatives, highlighting their structural differences and the nature of their side-chain protecting groups:

  • Boc-D-Alg(Z)₂-OH: This derivative utilizes two benzyloxycarbonyl (Z) groups to protect the guanidinium side chain. The Z group is a classical protecting group, removable by hydrogenolysis or strong acids.

  • Boc-D-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a bulky and acid-labile protecting group, widely used in modern solid-phase peptide synthesis (SPPS).

  • Boc-D-Arg(Mts)-OH: The mesitylene-2-sulfonyl (Mts) group is another acid-labile sulfonyl-based protecting group.

  • Boc-D-Arg(Tos)-OH: The tosyl (Tos) group is a more traditional sulfonyl protecting group that requires strong acid cleavage.[1]

Performance Comparison of Protected Arginine Derivatives

The ideal protected arginine derivative should offer a balance of stability during synthesis, high coupling efficiency, minimal side reactions, and straightforward deprotection. While direct comparative experimental data for Boc-D-Alg(Z)₂-OH is limited in publicly available literature, we can infer its characteristics based on the properties of the Z-group and compare it with derivatives for which quantitative data exists.

A significant side reaction during the activation of protected arginine for coupling is the formation of a δ-lactam, which is an inactive species that leads to the truncation of the peptide chain. The propensity for δ-lactam formation is a critical parameter for evaluating the performance of a protected arginine derivative.

DerivativeSide-Chain Protecting GroupKey FeaturesPropensity for δ-Lactam Formation (Inferred/Reported)Deprotection Conditions
Boc-D-Alg(Z)₂-OH Di-benzyloxycarbonyl (Z)Utilizes a classical protecting group.[2]Expected to be low due to the stability of the Z group under coupling conditions.Hydrogenolysis (e.g., H₂/Pd), strong acids (e.g., HBr/AcOH). Stable to TFA.[3][4]
Boc-D-Arg(Pbf)-OH 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Highly acid-labile, suitable for Boc-SPPS.[5]Moderate. Studies on the Fmoc analogue show δ-lactam formation can occur.Trifluoroacetic acid (TFA)-based cocktails.[5]
Boc-D-Arg(Mts)-OH Mesitylene-2-sulfonyl (Mts)More labile than Tos.Data not readily available, but sulfonyl nature suggests potential for δ-lactam formation.Strong acids (e.g., HF, TFMSA).
Boc-D-Arg(Tos)-OH Tosyl (Tos)Requires strong acid for removal.[1]Can be prone to side reactions during prolonged coupling.Strong acids (e.g., HF, TMSOTf). Not cleaved by TFMSA.[1]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical manual Boc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

    • Wash the resin with isopropanol (1x).

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[6]

  • Washing:

    • Wash the resin with DMF (3x).

    • Wash the resin with DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, treat the peptidyl-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., HF or a TFMSA-based cocktail for Tos and Mts; a milder TFA-based cocktail for Pbf). For Z-protected arginine, a separate hydrogenolysis step would be required prior to final cleavage if TFA-lability is not desired.

Monitoring Coupling Efficiency

Coupling efficiency can be quantitatively assessed by cleaving a small amount of the peptidyl-resin after the coupling step and analyzing the resulting peptide by HPLC. The presence and quantification of the desired peptide versus any deletion sequences (e.g., the peptide without the added arginine) provides a measure of coupling success.

Visualizing Workflows and Pathways

Boc-SPPS Cycle Workflow

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis.

Boc_SPPS_Cycle Start Peptidyl-Resin (Boc-AA_n-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA_n+1, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing End Peptidyl-Resin (Boc-AA_n+1-AA_n-Resin) Washing->End

Caption: A typical cycle in Boc solid-phase peptide synthesis.

Signaling Pathway: Twin-Arginine Translocation (Tat) Pathway

Arginine-rich peptides are known to play significant roles in various biological processes, including acting as cell-penetrating peptides. A relevant signaling pathway involving arginine is the Twin-Arginine Translocation (Tat) pathway, a protein export system in bacteria, archaea, and plant chloroplasts that transports folded proteins across membranes.[7][8][9] The signal peptides of these proteins contain a conserved twin-arginine motif.[9]

Tat_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursor Folded Precursor Protein with Twin-Arginine Signal Peptide TatBC TatB-TatC Receptor Complex Precursor->TatBC Binding TatA_assembly TatA Oligomerization (Translocon Formation) TatBC->TatA_assembly Triggers Exported_Protein Translocated Folded Protein TatA_assembly->Exported_Protein Translocation Signal_Peptidase Signal Peptidase Exported_Protein->Signal_Peptidase Cleavage Mature_Protein Mature Protein Signal_Peptidase->Mature_Protein

Caption: The Twin-Arginine Translocation (Tat) protein export pathway.

Conclusion

The choice of a protected arginine derivative is a critical decision in peptide synthesis. While Boc-D-Arg(Pbf)-OH is a widely used and well-characterized option for Boc-SPPS due to its high acid lability, derivatives like Boc-D-Alg(Z)₂-OH offer an alternative strategy. The use of the Z-group provides orthogonality to the TFA-labile Boc group, which can be advantageous in specific synthetic designs, such as the synthesis of protected peptide fragments for subsequent ligation. However, the requirement for harsher deprotection conditions for the Z-group (hydrogenolysis or strong acids) needs to be considered in the context of the overall peptide stability.

Further experimental studies directly comparing the coupling efficiency and side reaction profiles of Boc-D-Alg(Z)₂-OH with other sulfonyl-based protected arginines under standardized conditions would be highly valuable to the peptide chemistry community. This would enable a more precise selection of the optimal arginine derivative for a given synthetic challenge, ultimately leading to higher yields and purities of complex arginine-containing peptides.

References

A Head-to-Head Comparison: Boc-D-Arg(Pbf)-OH versus Boc-D-Arg(Z)₂-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for trifunctional amino acids like arginine is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of two commonly used protected D-arginine derivatives in Boc-chemistry solid-phase peptide synthesis (SPPS): Boc-D-Arg(Pbf)-OH and Boc-D-Arg(Z)₂-OH.

The guanidino group of arginine is strongly basic and requires robust protection during peptide synthesis to prevent side reactions. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Z (benzyloxycarbonyl) groups are two distinct strategies for shielding this reactive moiety. This comparison delves into the advantages of each, supported by available data and experimental considerations.

Key Differences and Performance Data

The primary distinction between Boc-D-Arg(Pbf)-OH and Boc-D-Arg(Z)₂-OH lies in the nature and lability of the side-chain protecting groups. The Pbf group is a sulfonyl-based protection, whereas the Z group is a carbamate-type protection. This fundamental difference influences their stability, deprotection kinetics, and propensity for side reactions.

ParameterBoc-D-Arg(Pbf)-OHBoc-D-Arg(Z)₂-OH
Side-Chain Protection Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Two Z (benzyloxycarbonyl) groups
Deprotection Condition Acid-labile, typically removed with moderate to strong acid (e.g., TFA)Removable by hydrogenolysis or strong acids (e.g., HF)
Propensity for δ-lactam formation Can be susceptible, especially during prolonged activation times[1][2]Generally lower due to the full protection of the guanidino group.
Coupling Efficiency Generally high, but can be sequence-dependent and influenced by steric hindrance from the bulky Pbf group.Can be advantageous in specific cases, leading to good yields where other derivatives might fail.
Side Reactions during Cleavage The cleaved Pbf group can potentially alkylate sensitive residues like tryptophan, although it is considered less prone to this than other sulfonyl-based groups like Pmc.The byproducts of Z-group cleavage are generally less reactive towards sensitive amino acids.

Note: Direct, side-by-side quantitative comparisons of coupling efficiency and deprotection kinetics for the D-enantiomers in Boc-SPPS are not extensively documented in readily available literature. The data presented is often in the context of Fmoc-SPPS for Pbf or provides qualitative assessments.

Advantages of Using Boc-D-Arg(Z)₂-OH over Boc-D-Arg(Pbf)-OH

While Boc-D-Arg(Pbf)-OH is a widely used reagent, Boc-D-Arg(Z)₂-OH offers distinct advantages in specific scenarios:

  • Complete Guanidino Group Protection: The use of two Z groups provides comprehensive protection of the guanidino functionality, minimizing its nucleophilicity and reducing the risk of side reactions such as δ-lactam formation. This is particularly beneficial in the synthesis of complex or arginine-rich peptides where prolonged coupling times or elevated temperatures may be necessary.

  • Reduced Risk of Tryptophan Modification: The cleavage byproducts of the Z group are less prone to alkylating the indole ring of tryptophan residues compared to the carbocations generated from sulfonyl-based protecting groups like Pbf. This can lead to higher purity of the final peptide when tryptophan is present in the sequence.

  • Orthogonality in Complex Syntheses: The Z group can be removed by hydrogenolysis, offering an orthogonal deprotection strategy in the synthesis of complex peptides or when other acid-labile protecting groups are present on different residues. This allows for selective deprotection and modification of specific parts of the peptide.

Experimental Protocols

Below are generalized experimental protocols for the use of Boc-D-Arg(Pbf)-OH and Boc-D-Arg(Z)₂-OH in Boc-SPPS. It is crucial to optimize these protocols based on the specific peptide sequence and synthesis scale.

General Boc-SPPS Workflow

This workflow outlines the key steps in solid-phase peptide synthesis using the Boc/Bzl protection strategy.

G Resin Start with Resin Support Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Couple Boc-D-Arg(X)-OH Neutralization->Coupling Wash Wash (DCM and DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat n-1 cycles Cleavage Final Cleavage and Deprotection Wash->Cleavage Final Cycle Repeat->Deprotection Purification Purification and Analysis Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Protocol 1: Coupling of Boc-D-Arg(Pbf)-OH
  • Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin). Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling:

    • Dissolve Boc-D-Arg(Pbf)-OH (2-4 equivalents relative to the resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Coupling of Boc-D-Arg(Z)₂-OH

The coupling protocol for Boc-D-Arg(Z)₂-OH is similar to that of Boc-D-Arg(Pbf)-OH.

  • Follow steps 1-4 from Protocol 1 for resin preparation, Boc deprotection, washing, and neutralization.

  • Coupling:

    • Dissolve Boc-D-Arg(Z)₂-OH (2-4 equivalents) and an activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the bulkier nature of the two Z groups, a longer coupling time or double coupling may be required for efficient incorporation.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the protecting groups present on the side chains of other amino acids in the peptide.

G cluster_0 Boc-D-Arg(Pbf)-OH cluster_1 Boc-D-Arg(Z)₂-OH Pbf_Cleavage Cleavage with TFA-based cocktail (e.g., TFA/TIS/H₂O) Z_Cleavage Cleavage with strong acid (HF) or Hydrogenolysis (H₂/Pd) Peptide_Resin Peptide on Resin Peptide_Resin->Pbf_Cleavage Peptide_Resin->Z_Cleavage

Caption: Cleavage strategies for Pbf and Z groups.

  • For Peptides containing Arg(Pbf): A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-4 hours at room temperature.[3] If other sensitive residues like Cys or Met are present, scavengers such as 1,2-ethanedithiol (EDT) may be added.

  • For Peptides containing Arg(Z)₂: The Z groups are stable to TFA and require stronger acids for cleavage. The most common method is treatment with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. Alternatively, if the peptide does not contain other reducible groups, the Z groups can be removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).

Conclusion

The choice between Boc-D-Arg(Pbf)-OH and Boc-D-Arg(Z)₂-OH is contingent on the specific requirements of the peptide being synthesized. Boc-D-Arg(Pbf)-OH is a versatile and widely used reagent suitable for many applications, offering good coupling efficiency and relatively mild final cleavage conditions within the Boc-SPPS framework.

However, for the synthesis of complex peptides, particularly those containing tryptophan or requiring orthogonal deprotection strategies, Boc-D-Arg(Z)₂-OH presents clear advantages . Its ability to provide complete protection to the guanidino group can lead to cleaner synthesis profiles with fewer side reactions, ultimately resulting in a higher purity of the target peptide. The trade-off for this enhanced protection is the requirement for stronger acid cleavage conditions or an additional hydrogenolysis step. Researchers should carefully consider the peptide sequence and the desired final product characteristics when selecting the appropriate protected arginine derivative.

References

Verifying the Integrity of the γ-Lactam Ring: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam ring, a five-membered cyclic amide, is a crucial structural motif in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its inherent ring strain makes it susceptible to hydrolysis and other degradation pathways, necessitating robust analytical methods to verify its integrity throughout the drug development lifecycle. This guide provides an objective comparison of key analytical techniques for confirming the presence and stability of the γ-lactam ring, supported by experimental data and detailed protocols.

Spectroscopic Techniques: Probing the Molecular Structure

Spectroscopic methods provide a direct look at the molecular structure of γ-lactam-containing compounds, offering valuable information about the integrity of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize γ-lactam derivatives.[1][3][4][5]

Key Applications:

  • Structural Confirmation: The chemical shifts and coupling constants of protons and carbons within and adjacent to the γ-lactam ring provide a definitive fingerprint of the molecule's structure.

  • Stereochemistry Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative configuration of stereocenters in the γ-lactam ring.[1]

  • Degradation Monitoring: Changes in the NMR spectrum over time can indicate the opening of the lactam ring or other structural modifications.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the γ-lactam compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[1][3]

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS). Analyze the multiplicity (singlet, doublet, etc.) and coupling constants (J) in Hertz (Hz) for ¹H NMR, and the chemical shifts for ¹³C NMR to confirm the expected structure.[1]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are rapid and sensitive methods for identifying functional groups. The carbonyl (C=O) group of the γ-lactam ring has a characteristic stretching vibration that is a key diagnostic marker.

Key Applications:

  • Functional Group Identification: The presence of a strong absorption band in the characteristic region for a cyclic amide carbonyl confirms the presence of the lactam ring.

  • Monitoring Chemical Reactions: The appearance or disappearance of the γ-lactam carbonyl peak can be used to monitor the progress of synthesis or degradation reactions.[3]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[1][5]

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.[3][6][7]

  • Data Analysis: Identify the characteristic absorption peak for the γ-lactam carbonyl (C=O) stretching vibration.[8]

Technique Key Parameter Typical Value for γ-Lactam Reference
¹H NMRChemical Shift (δ) of CH₂ adjacent to NVaries with substitution[1]
¹³C NMRChemical Shift (δ) of C=O~170-180 ppm[3]
FTIRC=O Stretching Frequency (ν)1750-1700 cm⁻¹[8]
RamanLactam Ring Breathing~1063 cm⁻¹[6]

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are essential for separating the γ-lactam compound from impurities, starting materials, and degradation products, allowing for accurate purity assessment and stability analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination and stability testing of pharmaceutical compounds.[9][10] When coupled with a UV or Diode Array Detector (DAD), it provides quantitative data on the parent compound and any related substances.[11]

Key Applications:

  • Purity Analysis: HPLC can separate the target γ-lactam from closely related impurities, allowing for precise quantification of its purity.[1]

  • Stability Indicating Assays: A validated stability-indicating HPLC method can separate the intact drug from its degradation products, enabling the monitoring of drug stability over time under various stress conditions (e.g., heat, humidity, light, pH).[9]

  • Quantification in Biological Matrices: HPLC methods can be developed to quantify γ-lactam-containing drugs in biological fluids for pharmacokinetic studies.[12][13]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the γ-lactam compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.[12]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][12]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions.[1][14]

Key Applications:

  • Reaction Monitoring: TLC allows for the quick visualization of the consumption of starting materials and the formation of the γ-lactam product.[1]

  • Preliminary Purity Assessment: It can provide a qualitative assessment of the number of components in a sample.

Experimental Protocol: TLC for Reaction Monitoring

  • Plate Preparation: Spot a small amount of the reaction mixture onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (eluent).

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).[14]

  • Analysis: Compare the spots of the reaction mixture to those of the starting materials to assess the progress of the reaction.

Technique Primary Use Data Output Key Advantages
HPLCPurity, StabilityQuantitative (Peak Area/Height)High resolution, quantitative, reproducible
TLCReaction MonitoringQualitative (Rf value, spot intensity)Rapid, inexpensive, simple

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for enhanced specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is a particularly powerful technique for identifying and quantifying degradation products, even at trace levels.[15][16][17][18]

Key Applications:

  • Molecular Weight Confirmation: Provides the accurate mass of the γ-lactam compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[1][19]

  • Identification of Degradation Products: By analyzing the mass-to-charge ratio (m/z) of the components separated by LC, unknown degradation products can be identified.[15][20] Tandem MS (MS/MS) provides fragmentation patterns that help in elucidating the structure of these products, confirming whether the γ-lactam ring has been opened.[15]

  • Trace Level Contamination Detection: LC-MS/MS is highly sensitive and can be used to detect cross-contamination of β-lactams (and by extension, γ-lactams) in manufacturing facilities.[18]

Experimental Protocol: LC-MS/MS for Degradation Product Identification

  • Sample Preparation: Subject the γ-lactam compound to forced degradation conditions (e.g., acid, base, oxidation, heat). Neutralize the sample if necessary and dilute it with the mobile phase.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using an appropriate HPLC method.

    • The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[1]

    • Acquire full scan MS data to identify the molecular ions of the parent compound and any degradation products.

    • Acquire MS/MS data for the ions of interest to obtain fragmentation patterns.

  • Data Analysis: Propose structures for the degradation products based on their molecular weight and fragmentation patterns. A key indicator of ring cleavage is the absence of the intact lactam ring in the fragmentation data.[15]

Workflow for Verifying γ-Lactam Integrity

The following diagram illustrates a typical workflow for the comprehensive analysis of a γ-lactam-containing compound to verify the integrity of its core ring structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Stability Assessment Synthesis γ-Lactam Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR HRMS High-Resolution MS Purification->HRMS HPLC HPLC-UV/DAD (Purity Assay) Purification->HPLC Forced_Deg Forced Degradation (Acid, Base, Heat, etc.) Purification->Forced_Deg Stability Long-Term Stability Study HPLC->Stability LCMS LC-MS/MS (Degradant ID) Forced_Deg->LCMS

Workflow for γ-Lactam Integrity Verification

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific question being addressed, from initial structural confirmation to detailed stability profiling.

Selection of Analytical Techniques

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Incorporating Boc-D-Alg(Z)₂-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic peptides is a critical parameter that directly impacts their efficacy, safety, and reproducibility in research and therapeutic applications. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic peptides, with a particular focus on those incorporating complex building blocks such as Boc-D-Alg(Z)₂-OH. While "Alg" is not a standard amino acid designation, this guide will proceed under the likely assumption that it represents a custom or modified amino acid, and the principles of purity assessment remain universally applicable. The presence of both Boc (tert-butyloxycarbonyl) and Z (Benzyloxycarbonyl) protecting groups highlights the importance of robust analytical methods to detect and quantify potential impurities.

Comparison of Purity Assessment Methodologies

The selection of an appropriate purity assessment method is contingent on the specific impurities to be detected and the intended application of the peptide. A multi-pronged approach, combining chromatographic and spectrometric techniques, is often necessary for a comprehensive purity profile.

Analytical Method Principle Information Provided Advantages Limitations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Purity percentage, detection of deletion sequences, truncated sequences, and other closely related peptidic impurities.High resolution and sensitivity, well-established and reproducible.[1][2][3][4]May not resolve all co-eluting impurities; purity is relative to the detected peaks.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Molecular weight confirmation of the target peptide and identification of impurities.[1][4][5][6]High specificity and accuracy in mass determination.[1][5]Not inherently quantitative without coupling to a separation technique like HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS) Combines the separation power of HPLC with the detection specificity of MS.Provides both purity percentage and molecular weight confirmation of each peak.[1][2]A powerful tool for comprehensive peptide analysis, offering high resolution and sensitivity.[1]More complex instrumentation and data analysis compared to standalone HPLC or MS.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.Determines the net peptide content and amino acid composition.[3][7]Provides an absolute measure of peptide quantity.[3]Destructive to the sample; does not provide information on sequence or the presence of modified amino acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Used to determine the enantiomeric purity of the amino acid residues within the peptide.[1]Highly sensitive for detecting racemization.Requires derivatization of the hydrolyzed amino acids to make them volatile.
Karl Fischer Titration / Gas Chromatography (GC) Titrimetric or chromatographic determination of water content.Quantifies the amount of water present in the lyophilized peptide powder.[1]Accurate and specific for water content.Requires a significant amount of sample for Karl Fischer titration.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable purity data.

RP-HPLC for Peptide Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks.

Mass Spectrometry for Molecular Weight Confirmation
  • Ionization Source: Electrospray Ionization (ESI).

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Mode: Positive ion mode.

  • Sample Infusion: The peptide sample, prepared as for HPLC, is directly infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

  • Analysis: The experimentally determined molecular weight is compared to the theoretical molecular weight of the target peptide.

Amino Acid Analysis for Net Peptide Content
  • Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized with a fluorescent reagent (e.g., phenylisothiocyanate).

  • Separation: The derivatized amino acids are separated by RP-HPLC.

  • Detection: Fluorescence detection.

  • Quantification: The amount of each amino acid is quantified by comparison to a standard mixture of amino acids. The total weight of the quantified amino acids provides the net peptide content.

Visualizing the Peptide Purity Assessment Workflow

A logical workflow ensures a systematic and thorough evaluation of peptide purity.

Peptide_Purity_Workflow General Peptide Purity Assessment Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Purity Assessment Synthesis Solid-Phase Peptide Synthesis (incorporating Boc-D-Alg(Z)2-OH) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Primary Purification Step Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide RP_HPLC Analytical RP-HPLC (Purity Percentage) Purified_Peptide->RP_HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purified_Peptide->MS LC_MS LC-MS (Comprehensive Analysis) Purified_Peptide->LC_MS AAA Amino Acid Analysis (Net Peptide Content) Purified_Peptide->AAA Final_Report Certificate of Analysis RP_HPLC->Final_Report MS->Final_Report LC_MS->Final_Report AAA->Final_Report

Caption: A typical workflow for the synthesis, purification, and comprehensive purity assessment of a synthetic peptide.

Signaling Pathway for Peptide Action (Illustrative Example)

Signaling_Pathway Illustrative Peptide-Induced Signaling Pathway Peptide Pure Synthetic Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generalized signaling cascade initiated by the binding of a pure peptide to its cell surface receptor.

References

A Comparative Guide to Spectroscopic Methods for Analyzing Peptides with Z-Protected Arginine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the accurate characterization of molecules containing protecting groups is paramount. The benzyloxycarbonyl (Z) group, a common protecting group for the guanidinium function of arginine, introduces unique analytical challenges and opportunities. This guide provides a comparative overview of four key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the analysis of peptides featuring Z-protected arginine.

Comparison of Spectroscopic Methods

The choice of spectroscopic technique depends on the specific analytical goal, ranging from primary sequence confirmation to detailed conformational analysis. The presence of the Z-group, with its aromatic ring and urethane linkage, influences the applicability and data interpretation for each method.

Spectroscopic MethodInformation ProvidedSample RequirementsSensitivityResolutionKey Considerations for Z-Protected Arginine
NMR Spectroscopy - 3D structure and conformation- Dynamics- Purity assessment- Verification of Z-group presence and integrity~0.5 mM concentration~500 µL volumeSoluble in deuterated solventsModerateAtomicThe aromatic protons of the Z-group provide distinct signals in the 1H NMR spectrum (around 7.3 ppm). The benzylic protons also give a characteristic signal. NMR is excellent for confirming the presence and integrity of the Z-group and for studying its influence on the peptide's solution conformation.[1][2][3]
Mass Spectrometry - Molecular weight confirmation- Amino acid sequence (via fragmentation)- Purity assessmentPicomole to femtomole amountsSoluble in volatile solventsHighHigh (mass accuracy)The Z-group adds a specific mass to the arginine residue. Fragmentation analysis (MS/MS) can be challenging due to the stability of the protecting group. The choice of matrix in MALDI-TOF is crucial to prevent in-source cleavage of the Z-group.[4][5]
Circular Dichroism - Secondary structure estimation (α-helix, β-sheet, random coil)- Conformational changes (e.g., upon ligand binding or change in environment)~0.1-1 mg/mL concentrationOptically clear solutionModerateLow (provides global structural information)The aromatic ring of the Z-group can contribute to the CD spectrum in the near-UV region (250-300 nm). In the far-UV region (190-250 nm), its contribution might interfere with the peptide backbone signal, requiring careful data interpretation.[6][7][8][9]
FTIR Spectroscopy - Secondary structure estimation- Presence of specific functional groups- Hydrogen bonding patternsMicrogram to milligram amountsSolid or solutionLow to ModerateModerateThe Z-group has characteristic vibrational bands (e.g., C=O stretching of the carbamate, aromatic C-H stretching) that can be observed in the IR spectrum. These can be useful for confirming its presence but may also overlap with peptide backbone amide bands, complicating secondary structure analysis.[10][11][12]

Experimental Workflows and Logical Relationships

The general workflow for analyzing a synthetic peptide with Z-protected arginine involves synthesis, purification, and subsequent characterization by one or more spectroscopic techniques to confirm its identity, purity, and structural features.

Peptide_Analysis_Workflow General Workflow for Spectroscopic Analysis of Z-Protected Arginine Peptides cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Interpretation SolidPhase Solid-Phase Peptide Synthesis (with Z-Arg incorporation) Cleavage Cleavage from Resin SolidPhase->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity & Purity) Purification->MS NMR NMR Spectroscopy (Structure & Purity) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD FTIR FTIR Spectroscopy (Secondary Structure) Purification->FTIR MS_data Molecular Weight Confirmation Sequence Verification MS->MS_data NMR_data Structural Elucidation Conformational Analysis NMR->NMR_data CD_data Secondary Structure Estimation CD->CD_data FTIR_data Secondary Structure Analysis FTIR->FTIR_data

Caption: General workflow for the analysis of Z-protected arginine peptides.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are general protocols for each spectroscopic technique, with specific considerations for analyzing peptides containing Z-protected arginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence and integrity of the Z-protecting group and to analyze the three-dimensional structure of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent depends on the peptide's solubility. For exchangeable protons, a mixture of 90% H₂O/10% D₂O can be used.[3]

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the sample's purity and to identify the characteristic signals of the Z-group (aromatic protons around 7.3 ppm and benzylic protons).

    • Perform 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for sequential assignment of the peptide backbone and sidechain protons.[3]

    • 1H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping proton signals and to assign carbon resonances.

  • Data Analysis:

    • Integrate the signals in the 1D ¹H spectrum to confirm the ratio of the Z-group protons to other protons in the peptide, which can provide information on purity.

    • Use the cross-peaks in the 2D spectra to assign the chemical shifts of all protons.

    • Analyze the NOESY spectrum for through-space correlations to determine inter-proton distances, which are used to calculate the 3D structure of the peptide.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the amino acid sequence of the Z-protected peptide.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • For MALDI-TOF MS, mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid). To avoid in-source cleavage of the acid-labile Z-group, consider using a neutral matrix.

  • Data Acquisition:

    • Acquire a full MS spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide with the Z-group attached.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain sequence information.

  • Data Analysis:

    • Compare the observed molecular weight with the calculated theoretical mass.

    • Analyze the MS/MS spectrum to identify the series of fragment ions (b- and y-ions) to deduce the amino acid sequence. The Z-protected arginine will result in a modified residue mass in the fragmentation ladder.

Circular Dichroism (CD) Spectroscopy

Objective: To estimate the secondary structure content of the Z-protected peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a CD-transparent buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. The buffer should not have high absorbance in the far-UV region.[13]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).[13]

  • Data Acquisition:

    • Record a CD spectrum in the far-UV region (typically 190-250 nm) to analyze the peptide backbone conformation.

    • If interested in the contribution of the aromatic Z-group, a spectrum in the near-UV region (250-320 nm) can also be acquired.[14]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity.

    • Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures. Be aware that the aromatic Z-group may introduce artifacts in the far-UV spectrum.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To analyze the secondary structure of the Z-protected peptide in either solid state or solution.

Protocol:

  • Sample Preparation:

    • For solid-state analysis: Prepare a KBr pellet by mixing a small amount of the lyophilized peptide with dry KBr powder and pressing it into a transparent disk.

    • For solution analysis: Use an attenuated total reflectance (ATR) accessory or a transmission cell with CaF₂ windows. The peptide can be dissolved in D₂O to minimize water's strong IR absorbance.

  • Data Acquisition:

    • Record an FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The amide I band (1600-1700 cm⁻¹) is the most sensitive region for secondary structure analysis.[11]

  • Data Analysis:

    • Perform a deconvolution of the amide I band to identify the contributions from different secondary structural elements (α-helix, β-sheet, etc.).

    • Identify the characteristic absorption bands of the Z-group to confirm its presence.

By employing a combination of these spectroscopic methods, researchers can obtain a comprehensive characterization of peptides containing Z-protected arginine, ensuring their identity, purity, and conformational properties are well-defined for their intended applications.

References

Safety Operating Guide

Essential Guidance for the Responsible Disposal of Boc-D-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and professionals in drug development must prioritize safety and compliance in the disposal of chemical reagents. This document provides crucial logistical and safety information regarding the proper disposal of Boc-D-Alg(Z)2-OH, a protected amino acid derivative.

Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1932279-96-3) was not publicly available at the time of this writing. The information presented here is based on general knowledge of similar Boc- and Z-protected amino acid derivatives and should be considered as guidance only. It is imperative to obtain the official SDS from your supplier, such as Next Peptide, before handling or disposing of this compound. The supplier's SDS will contain specific and authoritative information that supersedes the general guidance provided below.

General Safety and Handling Precautions

When handling this compound or similar compounds, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes, and prevent ingestion.

General Disposal Procedures for Protected Amino Acids

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step guide for the disposal of similar chemical compounds.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as a non-halogenated organic solid.

  • Segregate this waste from other waste streams, particularly from aqueous and halogenated organic waste.

Step 2: Containerization

  • Use a clearly labeled, dedicated waste container for solid chemical waste.

  • The label should include the full chemical name, "this compound," and any relevant hazard warnings.

Step 3: Neutralization (if applicable)

  • As this compound is an acidic compound, some institutional protocols may require neutralization before disposal. Consult your institution's specific guidelines. If neutralization is required, it should be performed by trained personnel in a controlled manner.

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this chemical down the drain or in regular trash.

Illustrative Data for Similar Boc-Protected Amino Acids

The following table summarizes typical quantitative data for Boc-protected amino acids. This data is for illustrative purposes only and may not reflect the specific properties of this compound. Refer to the supplier-specific SDS for accurate information.

PropertyTypical Value Range for Boc-Protected Amino Acids
Appearance White to off-white crystalline powder
Molecular Weight Varies depending on the amino acid side chain
Solubility Generally soluble in organic solvents (e.g., DMF, DMSO, methanol) and aqueous base.
Melting Point Typically in the range of 100-200 °C (may decompose)
Stability Stable under recommended storage conditions (cool, dry place)
General Experimental Protocol for Solution Preparation
  • Preparation: Ensure all necessary PPE is worn and that work will be conducted in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the crystalline this compound powder.

  • Dissolution: In a suitable container, add the appropriate solvent (e.g., DMF, DMSO) to the powder.

  • Mixing: Gently agitate the mixture until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosolization.

  • Storage: Store the resulting solution in a clearly labeled, tightly sealed container at the recommended temperature.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway, the following diagrams illustrate the logical steps and decision-making process involved in the safe disposal of laboratory chemical waste like this compound.

start Start: Chemical Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First identify Identify Waste Type (this compound) segregate Segregate Waste: Non-Halogenated Solid identify->segregate no_drain Do NOT Dispose in Sink or Trash identify->no_drain ppe->identify container Use Labeled, Approved Solid Waste Container segregate->container ehs_pickup Arrange for EHS Pickup container->ehs_pickup end End: Proper Disposal ehs_pickup->end substance This compound (Solid Waste) ppe_check PPE Check Goggles Gloves Lab Coat substance->ppe_check disposal_path Disposal Pathway Segregate as Non-Halogenated Organic Solid Place in Labeled Solid Waste Container Contact EHS for Pickup substance->disposal_path Correct Procedure improper_disposal Improper Disposal (AVOID) Sink/Drain Regular Trash substance->improper_disposal Incorrect Procedure

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.